molecular formula C24H41NO10S B8227380 t-Boc-N-amido-PEG6-Tos

t-Boc-N-amido-PEG6-Tos

Cat. No.: B8227380
M. Wt: 535.6 g/mol
InChI Key: FKHWXQLQWBHGOX-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG6-Tos is a useful research compound. Its molecular formula is C24H41NO10S and its molecular weight is 535.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO10S/c1-21-5-7-22(8-6-21)36(27,28)34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-25-23(26)35-24(2,3)4/h5-8H,9-20H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHWXQLQWBHGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of t-Boc-N-amido-PEG6-Tos in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-N-amido-PEG6-Tos is a heterobifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the molecule's core attributes, its applications in drug development, and detailed experimental protocols for its use. The unique combination of a tert-butyloxycarbonyl (Boc)-protected amine, a flexible six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (Tos) group provides a versatile platform for the strategic assembly of complex biomolecules. This guide will explore the chemical properties of this compound, its role in enhancing the pharmacokinetic profiles of novel therapeutics, and its utility in the rational design of potent and selective protein degraders.

Introduction: The Architectural Significance of Linkers in Modern Therapeutics

The advent of targeted therapies has revolutionized medicine, with modalities like PROTACs offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is not a passive spacer but a critical determinant of the final molecule's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This compound is a prominent example of a PEG-based linker designed for this purpose.[3][4] Its structure is strategically designed to offer a balance of hydrophilicity, flexibility, and reactivity, making it a valuable building block in the synthesis of novel drug candidates.

Core Attributes of this compound

The utility of this compound stems from its three key functional components:

  • t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the terminal amine. This allows for the selective reaction of the tosylate group while the amine remains unreactive. The Boc group can be readily removed under mild acidic conditions, exposing the amine for subsequent conjugation reactions. This orthogonality is crucial for the stepwise assembly of complex molecules.

  • PEG6 Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that imparts several favorable properties to the resulting conjugate. The PEG linker can enhance the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[5] Furthermore, the flexibility of the PEG chain can be critical for allowing the two ligands of a PROTAC to optimally bind to their respective proteins, thereby facilitating the formation of a stable and productive ternary complex.

  • Tosyl Group: The tosylate group is an excellent leaving group, making the terminal end of the linker highly susceptible to nucleophilic substitution. This allows for the efficient and specific attachment of the linker to a variety of nucleophiles, such as amines, thiols, or hydroxyls present on a POI ligand or an E3 ligase ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic reactions and for the characterization of resulting conjugates.

PropertyValueSource
Molecular Formula C24H41NO10S[6]
Molecular Weight 535.65 g/mol [6]
CAS Number 1264015-76-0[6]
Purity Typically >98%[6]
Appearance To be determined[6]
Storage Conditions -20°C for long-term storage[6]
Solubility Soluble in DMSO, DMF, DCM[7]

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[3][4] The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The use of a heterobifunctional linker like this compound allows for a convergent synthetic strategy, where the POI ligand and the E3 ligase ligand can be synthesized separately and then coupled to the linker in a stepwise manner.

General Synthetic Workflow

The general workflow for synthesizing a PROTAC using this compound involves two key coupling steps. The order of these steps can be varied depending on the specific chemistry of the ligands.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound in the synthesis of a PROTAC. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for each specific set of ligands.

Protocol 1: Coupling of a Nucleophilic Ligand to this compound

This protocol describes the reaction of a ligand containing a nucleophilic group (e.g., an amine, phenol, or thiol) with the tosylate end of the linker.

Materials:

  • POI or E3 Ligase Ligand with a nucleophilic handle

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification supplies (e.g., Preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography)

Procedure:

  • Dissolve the nucleophilic ligand (1.0 equivalent) in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.

  • Add the non-nucleophilic base (2.0-3.0 equivalents). For amine nucleophiles, DIPEA is commonly used. For phenolic or thiol nucleophiles, a stronger base like K2CO3 may be required.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Inert atmosphere

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine-functionalized intermediate (as a TFA salt) can often be used in the next step without further purification.

Protocol 3: Coupling of a Carboxylic Acid-Containing Ligand

This protocol describes the formation of an amide bond between the newly deprotected amine and a ligand containing a carboxylic acid.

Materials:

  • Amine-functionalized intermediate from Protocol 2

  • Ligand containing a carboxylic acid

  • Anhydrous DMF

  • Peptide coupling reagent (e.g., HATU, HOBt, or EDC)

  • Non-nucleophilic base (e.g., DIPEA)

  • Inert atmosphere

  • Reaction vessel

  • Stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 equivalent) and the amine-functionalized intermediate (as a TFA salt, 1.0 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add the peptide coupling reagent (e.g., HATU, 1.1-1.5 equivalents).

  • Add a non-nucleophilic base (e.g., DIPEA, 3.0-4.0 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Logical Relationships in PROTAC Action

The successful design of a PROTAC using this compound is dependent on the interplay of several factors that lead to the degradation of the target protein. The following diagram illustrates the logical flow of events.

PROTAC_Action_Logic cluster_synthesis PROTAC Assembly cluster_cellular_action Cellular Mechanism of Action POI_Ligand POI Ligand PROTAC Synthesized PROTAC POI_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Linker This compound Linker->PROTAC Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds to POI and E3 Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub transfer Proteasome Proteasomal Recognition Ubiquitination->Proteasome Poly-ubiquitin chain acts as a signal Degradation Degradation of POI Proteasome->Degradation Leads to

Caption: Logical flow from PROTAC synthesis to target protein degradation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, featuring orthogonal protecting groups and a flexible, hydrophilic spacer, allows for the rational and efficient synthesis of complex bioconjugates. As the field of targeted protein degradation continues to expand, the strategic use of linkers like this compound will be paramount in the development of the next generation of therapeutics. This guide provides a comprehensive overview of its properties and a detailed framework for its application, empowering scientists to harness its full potential in their research endeavors.

References

The Strategic Role of t-Boc-N-amido-PEG6-Tos in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. The design and synthesis of these heterobifunctional molecules are of paramount importance to their efficacy. Central to their construction is the linker, a component that bridges the target protein ligand and the E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of the function and application of a specific, versatile linker, t-Boc-N-amido-PEG6-Tos , in the synthesis of PROTACs. We will delve into its chemical properties, its role in a modular synthetic approach, and provide detailed experimental protocols for its use.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3]

The Multifunctional Nature of this compound

The linker, this compound, is a strategically designed, bifunctional molecule that offers several advantages in the modular synthesis of PROTACs. Let's dissect its components to understand its utility:

  • Polyethylene (B3416737) Glycol (PEG) Core (PEG6): The central feature of this linker is a six-unit polyethylene glycol chain. PEG linkers are widely used in PROTAC design due to their desirable properties:

    • Hydrophilicity: The repeating ethylene (B1197577) glycol units impart water solubility, which can improve the often-poor solubility of complex PROTAC molecules.[4]

    • Flexibility: The flexible nature of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2]

    • Biocompatibility: PEG is a well-established biocompatible polymer, minimizing potential toxicity.

    • Defined Length: The specific length of six PEG units provides a defined distance between the two ends of the linker, a critical parameter in optimizing PROTAC potency.[2]

  • tert-Butoxycarbonyl (t-Boc) Protecting Group: One terminus of the linker is an amine protected by a t-Boc group.

    • Amine Protection: The t-Boc group is a robust protecting group for amines, preventing the nucleophilic amine from reacting prematurely during the synthesis.[5] It is stable to a wide range of reaction conditions.

    • Acid-Labile Deprotection: The t-Boc group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.[6][7]

  • Tosyl (Tos) Group: The other end of the linker is terminated with a tosylate group.

    • Excellent Leaving Group: The tosylate anion is a very stable species, making it an excellent leaving group in nucleophilic substitution reactions.[8] This allows for the efficient coupling of the linker to a nucleophilic functional group (e.g., an amine or a hydroxyl group) on one of the PROTAC's ligands.

Synthetic Strategy Utilizing this compound

The bifunctional nature of this compound allows for a sequential and controlled approach to PROTAC synthesis. A general strategy involves a two-step coupling process:

  • First Coupling (Nucleophilic Substitution): The tosyl end of the linker is reacted with a nucleophilic handle (e.g., an amine or alcohol) on either the POI ligand or the E3 ligase ligand.

  • Deprotection: The t-Boc group is removed to expose the terminal amine.

  • Second Coupling (Amide Bond Formation): The newly revealed amine is then coupled to a carboxylic acid on the other ligand, typically using a peptide coupling reagent like HATU.

This modular approach allows for the synthesis of a library of PROTACs with different ligands and linker attachment points.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PROTAC using this compound.

Protocol 1: First Coupling - Nucleophilic Substitution of the Tosylate

This protocol describes the reaction of the tosyl group with an amine-containing ligand (Ligand-NH2).

Materials:

  • This compound

  • Amine-containing ligand (POI or E3 ligase ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Purify the resulting t-Boc-protected intermediate by flash column chromatography on silica (B1680970) gel.

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal the free amine.

Materials:

  • t-Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the t-Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.[6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with DCM may be necessary to remove residual TFA.

  • The resulting amine-TFA salt is typically used in the next step without further purification.

Protocol 3: Second Coupling - Amide Bond Formation

This protocol describes the coupling of the deprotected amine with a carboxylic acid-containing ligand.

Materials:

  • Amine-TFA salt from Protocol 2

  • Carboxylic acid-containing ligand (the other ligand)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) and the amine-TFA salt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (3.0-4.0 eq) to the solution and stir for 10 minutes at room temperature to neutralize the TFA salt.

  • Add HATU (1.2 eq) to the reaction mixture.[9]

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Data Presentation

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The following table presents illustrative data from a study on Bruton's tyrosine kinase (BTK) PROTACs, showcasing the impact of PEG linker length on degradation potency. While this data is not for a PROTAC synthesized with the exact linker discussed, it highlights the importance of linker optimization.

PROTACLinker CompositionDC50 (nM)Dmax (%)
RC-1 PEG6 >100~60
PROTAC with 9 PEG units PEG95.9>90

Data is illustrative and based on a study by Zorba et al. on BTK degraders.[2] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.[11]

Visualization of Workflows and Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow using this compound

Synthesis_Workflow Start Start Materials: - Ligand_A-NH2 - Ligand_B-COOH - this compound Step1 Step 1: Nucleophilic Substitution (Ligand_A-NH2 + this compound) Start->Step1 Intermediate1 Intermediate: Ligand_A-NH-PEG6-N-amido-t-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate: Ligand_A-NH-PEG6-N-amido-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (+ Ligand_B-COOH with HATU/DIPEA) Intermediate2->Step3 Final_PROTAC Final PROTAC: Ligand_A-NH-PEG6-N-amido-NH-CO-Ligand_B Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: A modular synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating a hydrophilic PEG spacer, a protected amine, and an activatable tosyl group, facilitates a modular and controlled synthetic strategy. This allows for the systematic construction and optimization of PROTACs, which is crucial for the development of novel therapeutics based on targeted protein degradation. The provided protocols and conceptual frameworks serve as a guide for researchers in this exciting and rapidly advancing field.

References

The Crucial Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of ADCs. This in-depth technical guide explores the multifaceted role of PEG linkers in ADC design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform researchers and drug developers.

The incorporation of PEG chains, a process known as PEGylation, into the linker structure of an ADC offers several distinct advantages. Many potent cytotoxic payloads are hydrophobic, which can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation, thereby limiting the therapeutic window. Hydrophilic PEG linkers can mitigate these challenges by creating a hydration shell around the payload, enhancing solubility, and improving the pharmacokinetic properties of the conjugate.[1][2] The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the ADC's performance.

Data Presentation: The Impact of PEG Linkers on ADC Properties

The selection of a suitable PEG linker is a key consideration in ADC development. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and architecture on critical ADC parameters such as pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

Linker TypeClearance (mL/day/kg)Half-life (t½) (hours)Area Under the Curve (AUC) (µg*h/mL)Reference
Non-PEGylated~15ShortLow[3]
PEG2~10--[3]
PEG4~7-Increased[3]
PEG8~5ProlongedHigh[3]
PEG12~5ProlongedHigh[3]
PEG24~5ProlongedHigh[3]
4 kDa PEG-49.2 min (2.5-fold increase vs. non-PEG)-[4]
10 kDa PEG-219.0 min (11.2-fold increase vs. non-PEG)-[4]

Data compiled from studies in rodent models. The specific antibody, payload, and conjugation chemistry can influence these parameters.

Table 2: Effect of PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)Reference
Linear (L-PEG24)HighLower[3][5]
Pendant/Branched (P-(PEG12)2)LowNearly 3-fold higher than linear[3][5]

This comparison was performed on a trastuzumab-DM1 conjugate, demonstrating the superior pharmacokinetic profile of a branched PEG linker at a high drug-to-antibody ratio (DAR).

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

ADC TargetCell LineLinker TypeIC50 (ng/mL)Reference
CD30Karpas 299PEG412[3]
CD30Karpas 299PEG813[3]
CD30Karpas 299PEG1214[3]
HER2 (Affibody-based)NCI-N87No PEGPotent[3]
HER2 (Affibody-based)NCI-N874 kDa PEG4.5-fold reduction in cytotoxicity vs. no PEG[3]
HER2 (Affibody-based)NCI-N8710 kDa PEG22-fold reduction in cytotoxicity vs. no PEG[3]

The effect of PEG linker length on in vitro potency can be context-dependent, with some studies showing minimal impact while others demonstrate a length-dependent decrease in cytotoxicity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different PEG linkers. The following sections provide methodologies for key assays in ADC development.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for determining the cytotoxic potential of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • ADC constructs with varying PEG linkers

  • Isotype control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs and the isotype control in complete medium. A typical concentration range would be from 0.01 to 1000 ng/mL.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include wells with medium only as a blank control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Stability Assessment of ADCs by Size-Exclusion Chromatography (SEC-HPLC)

This protocol describes the use of SEC-HPLC to monitor the formation of aggregates in an ADC sample, a key indicator of instability.

Materials:

  • ADC sample

  • SEC-HPLC system with a UV detector

  • Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • Sample vials

Procedure:

  • System Preparation:

    • Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.

    • Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species (HMWS).

  • Data Analysis:

    • Integrate the peak areas of the monomer and any HMWS.

    • Calculate the percentage of aggregation as: % Aggregation = (Area of HMWS / (Area of Monomer + Area of HMWS)) * 100.

    • For stability studies, this analysis is performed at different time points under various stress conditions (e.g., elevated temperature, freeze-thaw cycles).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Tumor cell line (e.g., NCI-N87 for a HER2-positive model)

  • Matrigel (optional)

  • ADC constructs, vehicle control, and isotype control ADC

  • Sterile PBS and syringes

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells in their exponential growth phase.

    • Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 2-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, different doses of the test ADC).

  • ADC Administration:

    • Administer the ADCs and controls to the mice via an appropriate route (typically intravenous injection).

    • The dosing schedule can be a single dose or multiple doses over a period of time.

  • Monitoring and Endpoint:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a defined treatment period.[1]

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Mandatory Visualization

The following diagrams were created using the DOT language to visually represent key concepts related to the role of PEG linkers in ADCs.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Free Payload (e.g., MMAE/DM4) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

ADC Internalization and Payload Release Pathway

ADC_Development_Workflow Target_Selection 1. Target Antigen Selection & Validation Antibody_Development 2. Antibody Discovery & Engineering Target_Selection->Antibody_Development Payload_Linker_Selection 3. Payload & PEG Linker Selection & Synthesis Antibody_Development->Payload_Linker_Selection Conjugation 4. ADC Conjugation & Purification Payload_Linker_Selection->Conjugation Characterization 5. Physicochemical Characterization (DAR, Aggregation) Conjugation->Characterization In_Vitro_Assays 6. In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro_Assays In_Vivo_Studies 7. In Vivo Evaluation (PK, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization 8. Lead Candidate Optimization In_Vivo_Studies->Lead_Optimization PEG_Linker_Properties cluster_properties PEG Linker Properties cluster_impact Impact on ADC Characteristics Length Length (Number of PEG units) Hydrophilicity Hydrophilicity & Solubility Length->Hydrophilicity Influences Pharmacokinetics Pharmacokinetics (t½, Clearance) Length->Pharmacokinetics Impacts Architecture Architecture (Linear vs. Branched) Architecture->Hydrophilicity Affects Architecture->Pharmacokinetics Modulates DAR Drug-to-Antibody Ratio (DAR) Architecture->DAR Enables Higher Cleavability Cleavability (Cleavable vs. Non-cleavable) Efficacy In Vivo Efficacy Cleavability->Efficacy Determines Payload Release Toxicity Toxicity Profile Cleavability->Toxicity Influences Off-target Effects Hydrophilicity->Pharmacokinetics Improves Pharmacokinetics->Efficacy Enhances DAR->Efficacy Potentially Increases

References

The Pivotal Role of Heterobifunctional PEG Linkers in Targeted Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in the design of advanced targeted therapeutics, most notably in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These versatile molecular bridges do more than simply connect two entities; they are critical determinants of a drug's efficacy, stability, and pharmacokinetic profile. This in-depth technical guide elucidates the core mechanism of action of these linkers, provides detailed experimental methodologies for their evaluation, and presents key quantitative data to inform rational drug design.

Core Principles of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are characterized by two distinct reactive functional groups at either end of a flexible, hydrophilic polyethylene glycol chain.[1] This dual reactivity allows for the specific and controlled conjugation of two different molecules, such as a target-binding ligand and an E3 ligase-recruiting moiety in a PROTAC, or an antibody and a cytotoxic payload in an ADC.[1][2]

The incorporation of a PEG spacer imparts several advantageous properties:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules, a common feature of many potent therapeutic agents. This can mitigate aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR).[3][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and prolong its circulation half-life.[5][6] This extended exposure can lead to greater accumulation at the target site.[5]

  • Reduced Immunogenicity: The PEG chain can shield the therapeutic molecule from the immune system, potentially lowering the risk of an unwanted immune response.[6][7]

  • Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules. This is crucial for optimizing the formation of the ternary complex in PROTACs and for modulating the release of the payload from ADCs.[2]

Mechanism of Action in PROTACs

In the context of PROTACs, the heterobifunctional PEG linker is not merely a passive spacer but an active participant in inducing targeted protein degradation.[8] The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[8][9]

The length and flexibility of the PEG linker are critical parameters that directly influence the stability of this ternary complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[8] An optimal linker length is essential; a linker that is too short may not allow for the proper orientation of the POI and E3 ligase, while an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[8] The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Heterobifunctional PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycles Ternary_Complex->E3_Ligase Recycles Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Mechanism of Action in ADCs

In Antibody-Drug Conjugates, the heterobifunctional PEG linker plays a crucial role in the stability of the conjugate in circulation and the controlled release of the cytotoxic payload at the tumor site.[4][11] The linker must be stable enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, yet be susceptible to cleavage within the tumor microenvironment or inside the target cancer cell.[11]

PEG linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are designed to release the payload in response to specific triggers present in the tumor, such as:

  • Enzyme-sensitive linkers: These are cleaved by proteases like cathepsins that are often overexpressed in tumors.

  • pH-sensitive linkers: These exploit the lower pH of endosomes and lysosomes to trigger payload release.

  • Redox-sensitive linkers: These are designed to be cleaved in the reducing environment inside the cell.

The length of the PEG linker in an ADC can significantly impact its pharmacokinetic properties. Longer PEG chains have been shown to decrease the clearance rate of ADCs, leading to prolonged exposure in the body.[12]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Internalized_ADC Internalized ADC Tumor_Cell->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Mechanism of action for an ADC utilizing a PEG linker.

Quantitative Data on Linker Performance

The choice of PEG linker length has a quantifiable impact on the performance of both PROTACs and ADCs. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN0< 0.5> 90[13]
BRD4CRBN1-2> 5000< 20[13]
BRD4CRBN4-5< 0.5> 90[13]
TBK1VHL7 atomsNo degradationN/A[13]
TBK1VHL12-29 atoms< 1000> 75[13]
ERVHL9 atoms140,000N/A[13]
ERVHL16 atoms26,000N/A[13]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
ADC TargetPayloadLinker Length (PEG units)Clearance (mL/day/kg)Reference
HER2DM10~15[12]
HER2DM12~12[12]
HER2DM14~8[12]
HER2DM18~5[12]
HER2DM112~5[12]
HER2DM124~4[12]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of therapeutics employing heterobifunctional PEG linkers.

Protocol 1: PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[14][15]

Materials:

  • Cell line expressing the target protein of interest.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture medium and reagents.

  • Ice-cold phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[14]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.[14]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[14]

Western_Blot_Workflow start Start cell_seeding 1. Cell Seeding & Adherence start->cell_seeding protac_treatment 2. PROTAC Treatment (Dose-Response & Time-Course) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE (Protein Separation) protein_quantification->sds_page protein_transfer 6. Protein Transfer (to Membrane) sds_page->protein_transfer immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) protein_transfer->immunoblotting detection 8. Chemiluminescent Detection immunoblotting->detection analysis 9. Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End analysis->end

References

An In-depth Technical Guide to t-Boc-N-amido-PEG6-Tos: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-(2-(2-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly known as t-Boc-N-amido-PEG6-Tos. This heterobifunctional linker is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to selectively eliminate disease-causing proteins.

Core Compound Data

The physicochemical properties of this compound are summarized below, providing essential data for its application in chemical synthesis.

ParameterValueReference
CAS Number 1264015-76-0[1]
Molecular Weight 535.65 g/mol [1][2]
Chemical Formula C24H41NO10S[1]
Purity Typically >98% (refer to Certificate of Analysis from supplier)[1]
Appearance To be determined[1]

The Role of this compound in PROTACs

PROTACs are bifunctional molecules that consist of a ligand for a target protein (or protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2][3][4]

The linker is a crucial element that influences the efficacy, solubility, and cell permeability of the PROTAC. The this compound linker offers several advantages in PROTAC design:

  • Polyethylene Glycol (PEG) Spacer: The six-unit PEG chain is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] The flexibility of the PEG linker allows for the necessary spatial orientation of the target protein and E3 ligase to form a stable and productive ternary complex.

  • t-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the amine, which can then be coupled to either the target protein ligand or the E3 ligase ligand.[5][6][7]

  • Tosyl Leaving Group: The tosyl (Tos) group is an excellent leaving group for nucleophilic substitution reactions. This allows for the efficient coupling of the other end of the linker to a nucleophilic functional group (e.g., an alcohol or amine) on the other binding ligand.

General PROTAC Signaling Pathway

The signaling pathway initiated by a PROTAC is a targeted protein degradation pathway. The diagram below illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: General mechanism of action of a PROTAC.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. Below are generalized experimental protocols for the key steps.

Boc Group Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free amine of the PEG linker, which is then ready for coupling.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

  • To neutralize the resulting TFA salt, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG6-Tos linker.[6]

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a sequential process of coupling the linker to the two ligands. The order of coupling depends on the specific chemistry of the ligands. The following is a representative workflow.

PROTAC_Synthesis_Workflow start This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection linker_amine H2N-PEG6-Tos deprotection->linker_amine coupling1 Nucleophilic Substitution (Displacement of Tosyl group) linker_amine->coupling1 ligand1 POI Ligand with Nucleophile (e.g., -OH, -NH2) ligand1->coupling1 intermediate POI-Linker-NH2 coupling1->intermediate coupling2 Amide Coupling (e.g., HATU, DIPEA) intermediate->coupling2 ligand2 E3 Ligase Ligand with Carboxylic Acid ligand2->coupling2 protac Final PROTAC Molecule coupling2->protac

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][6] This in-depth guide delves into the core principles of PROTAC linker chemistry and design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation protein degraders.

The primary function of the PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase.[7][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The linker's role in this process is multifaceted; it must be long enough to span the distance between the two proteins without causing steric clashes, yet optimized to foster favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[7][9]

Core Principles of PROTAC Linker Design

The design of an effective PROTAC linker is a multifactorial optimization process. Historically, linker design has often been empirical, involving the synthesis of large libraries of compounds with varying linker lengths and compositions.[3] However, a more rational, structure-guided approach is increasingly being adopted, informed by a growing understanding of the structural and biophysical principles governing ternary complex formation.[7]

Linker Composition: Balancing Flexibility and Rigidity

PROTAC linkers can be broadly classified into two main categories: flexible and rigid.[1]

  • Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[1]

    • PEG Linkers: These are widely used due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[1][3] PEG linkers offer conformational flexibility, allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[10]

    • Alkyl Chains: Simple alkyl chains are synthetically tractable and provide a high degree of flexibility.[1] However, their hydrophobicity can sometimes negatively impact a PROTAC's physicochemical properties.[1]

  • Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid linkers incorporating cyclic moieties such as piperazine, piperidine, or aromatic rings are employed.[1][6] These linkers can lead to improved potency and selectivity.[1]

  • Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and modular synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[3]

Linker Length: A Critical Determinant of Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[6]

  • Too Short: A linker that is too short may be unable to span the distance between the POI and the E3 ligase, leading to steric clashes and preventing the formation of a stable ternary complex.[6]

  • Too Long: Conversely, an excessively long linker may lead to unproductive binding modes where the two proteins are not brought into the correct orientation for efficient ubiquitination. It can also lead to an increased "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the POI or the E3 ligase, reducing the concentration of the productive ternary complex.[9]

The optimal linker length is highly dependent on the specific POI and E3 ligase, as well as the attachment points on the warhead and anchor ligands.

Attachment Points: The Exit Vector

The points at which the linker is attached to the warhead and the E3 ligase ligand, often referred to as the "exit vector," are crucial for productive ternary complex formation.[3] The linker should be attached at a position that does not disrupt the binding of the ligands to their respective proteins. Crystal structures or computational modeling can be invaluable in identifying suitable attachment points.[3]

Quantitative Analysis of Linker Impact on Degradation

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-[3]
Alkyl/Ether12-29Submicromolar-[3]
Alkyl/Ether21396[3]
Alkyl/Ether2929276[3]
ERα Alkyl9>10,000~50[11]
Alkyl12~5,000~75[11]
Alkyl16~1,000~95[11]
Alkyl19~5,000~70[11]
Alkyl21>10,000~60[11]
BRD4 PEG0 units< 500-[3]
PEG1-2 units> 5,000-[3]
PEG4-5 units< 500-[3]
SMARCA2/4 PEG-6 (SMARCA2)-[3]
Benzyl-11 (SMARCA4)-[3]
BTK PEG≥ 4 units1-40-[3]
Target ProteinLinker CompositionObservationsReference
CRBN Nine-atom alkyl chainConcentration-dependent decrease[1]
Three PEG unitsWeak degradation[1]
BET Proteins Alkyl chainpM IC50 values[3]
Ethynyl group (rigid)3 to 6-fold increased activity in some cell lines[3]
SMARCA2/4 Flexible (PEG)Exhibited degradation[1]
Rigid (Disubstituted Benzene)More potent degradation[1]

Experimental Protocols

The development and characterization of PROTACs involve a suite of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

This is the most common method to directly measure the degradation of the target protein in cells.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Repeat the washing steps.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13] Quantify the band intensities using densitometry software.[14] Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[15]

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated E3 ligase

  • Target protein of interest (POI)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.[15]

  • Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of this binary interaction.

  • Binary Interaction Analysis (PROTAC-POI): This can be done by immobilizing the POI and injecting the PROTAC, or in solution if one of the proteins is tagged.

  • Ternary Complex Formation: To measure the formation and stability of the ternary complex, inject a constant concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.[15]

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the KD of the binary interaction (PROTAC-E3 ligase) to the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.[16]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Recombinant target protein (POI)

  • PROTAC compound

  • ATP

  • Biotinylated ubiquitin

  • Reaction buffer

  • Streptavidin-coated plates or beads

  • Antibody against the target protein

  • Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, the target protein, biotinylated ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.

  • Detection of Ubiquitination:

    • ELISA-based method: Capture the ubiquitinated POI on an antibody-coated plate and detect with streptavidin-HRP.[]

    • Western blot analysis: Stop the reaction by adding Laemmli buffer, run the samples on an SDS-PAGE gel, and blot for the target protein to observe higher molecular weight bands corresponding to ubiquitinated species, or blot with an anti-ubiquitin antibody after immunoprecipitation of the target protein.[2]

    • AlphaLISA® format: Use donor and acceptor beads that recognize the tagged POI and biotinylated ubiquitin, respectively. The proximity of the beads upon ubiquitination generates a luminescent signal.[18]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for cell penetration.[19]

Materials:

  • PAMPA plate system (donor and acceptor plates with a filter membrane)

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS) at different pH values

  • PROTAC compound

  • Analysis instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.

  • Compound Addition: Add the PROTAC compound dissolved in PBS to the donor wells.

  • Assay Assembly: Fill the acceptor wells with PBS and place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Visualizing PROTAC Mechanisms and Workflows

// Signaling Pathway E1 -> E2 [label="Ub Transfer", fontcolor="#5F6368"]; E2 -> E3 [label="Ub Transfer", fontcolor="#5F6368"]; Ub -> E1 [style=invis];

POI -> TernaryComplex [dir=none]; PROTAC -> TernaryComplex [dir=none]; E3 -> TernaryComplex [dir=none];

TernaryComplex -> Ub_POI [label="Poly-ubiquitination", fontcolor="#5F6368"]; Ub_POI -> Proteasome [label="Recognition", fontcolor="#5F6368"]; Proteasome -> POI [label="Degradation", style=dashed, arrowhead=none, fontcolor="#5F6368"]; TernaryComplex -> PROTAC [label="Recycling", style=dashed, fontcolor="#5F6368"]; } .dot Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation PROTAC Evaluation cluster_optimization Lead Optimization design Rational Linker Design (Length, Composition, Attachment) synthesis Chemical Synthesis (e.g., Click Chemistry) design->synthesis biophysical Biophysical Assays (SPR, ITC, BLI) synthesis->biophysical Test Ternary Complex Formation cellular Cellular Assays (Western Blot, Permeability) biophysical->cellular biophysical->cellular Assess Cellular Activity ubiquitination In Vitro Ubiquitination Assay sar Structure-Activity Relationship (SAR) Analysis cellular->sar Determine DC50/Dmax ubiquitination->sar Confirm Mechanism sar->design Iterative Design pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) sar->pk_pd

Linker_Properties cluster_properties Physicochemical Properties cluster_efficacy Biological Efficacy Linker PROTAC Linker Composition Length Rigidity Solubility Solubility Linker:f0->Solubility Permeability Cell Permeability Linker:f0->Permeability TernaryComplex Ternary Complex Stability Linker:f1->TernaryComplex Linker:f2->TernaryComplex Cooperativity Cooperativity (α) Linker:f2->Cooperativity Degradation Degradation (DC50, Dmax) Linker:f1->Degradation PK Pharmacokinetics Solubility->PK Permeability->PK TernaryComplex->Cooperativity Cooperativity->Degradation

Conclusion and Future Directions

The linker is a critical and highly tunable component of a PROTAC molecule that profoundly influences its biological activity. A deep understanding of linker chemistry and design principles is paramount for the successful development of potent and selective protein degraders. While flexible PEG and alkyl linkers have been the workhorses of the field, there is a clear trend towards the exploration of more rigid and conformationally constrained linkers to enhance potency and selectivity.

The "trial and error" approach to linker optimization is gradually being supplanted by more rational, structure-guided strategies.[20] Advances in structural biology, including cryo-electron microscopy, and computational modeling are providing unprecedented insights into the structure and dynamics of PROTAC-induced ternary complexes.[7] These tools will be instrumental in the de novo design of linkers with optimal geometries for inducing productive ubiquitination. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase continues to grow, we can expect the development of a new generation of PROTACs with superior potency, selectivity, and drug-like properties, further expanding the therapeutic potential of this exciting modality.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the art of peptide synthesis, providing a robust yet readily cleavable shield for the α-amino group of amino acids. Its widespread use in both solution-phase and solid-phase peptide synthesis (SPPS) stems from its stability to a wide range of reaction conditions and its facile removal under specific acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protection and deprotection, including detailed chemical mechanisms, experimental protocols, and quantitative data to aid in the successful synthesis of peptides.

The Chemistry of Amine Protection with the Boc Group

The primary strategy for Boc protection of an amino group involves its conversion to a less reactive carbamate (B1207046).[1] This transformation is crucial to prevent the highly nucleophilic amine from engaging in unwanted side reactions during peptide coupling steps.

Mechanism of Boc Protection

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.[2] The protection reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the electrophilic carbonyl carbons of Boc₂O.[2] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is common to neutralize the resulting acidic byproduct and drive the reaction to completion.[1][2] The mechanism proceeds as follows: the nucleophilic amine attacks a carbonyl group of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol.[2]

Diagram: Boc Protection Mechanism

Boc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amino Acid) BocAmine R-NH-Boc (Boc-protected Amine) Amine->BocAmine Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->BocAmine tBuOH t-BuOH (tert-Butanol) Boc2O->tBuOH Breakdown of leaving group CO2 CO₂ (Carbon Dioxide) Boc2O->CO2

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Reagents for Boc Protection

While Boc₂O is the most prevalent reagent, other options are available, each with specific applications.

ReagentCommon NameNotes
Di-tert-butyl dicarbonateBoc₂O, Boc anhydrideMost common, stable, and convenient reagent.[1]
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrileBOC-ONReacts rapidly at room temperature, often used in aqueous dioxane.[3]
tert-Butyl chloroformateBoc-ClUnstable and must be prepared fresh.[1]

The Chemistry of Boc Deprotection

The key to the utility of the Boc group is its lability under acidic conditions, which allows for its selective removal without affecting other protecting groups that are sensitive to bases or hydrogenation.[1]

Mechanism of Boc Deprotection

Boc deprotection is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[4][5] The mechanism involves the protonation of the carbonyl oxygen of the carbamate by the acid.[1] This is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily decomposes into the free amine and carbon dioxide gas.[2][6] The liberated tert-butyl cation can be scavenged to prevent unwanted side reactions.[7]

Diagram: Boc Deprotection Mechanism

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine R-NH-Boc (Boc-protected Amine) ProtonatedBoc R-NH-C(=O⁺H)-O-tBu BocAmine->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA) Acid->ProtonatedBoc CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ (tert-Butyl cation) ProtonatedBoc->tButylCation Amine R-NH₃⁺ (Protonated Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ (Carbon Dioxide) CarbamicAcid->CO2 Isobutylene CH₂=C(CH₃)₂ (Isobutylene) tButylCation->Isobutylene Deprotonation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Reagents and Scavengers for Boc Deprotection

The choice of acid and the inclusion of scavengers are critical for clean and efficient Boc deprotection, especially for sensitive amino acid residues.

ReagentConcentrationSolventNotes
Trifluoroacetic acid (TFA)25-50%Dichloromethane (DCM)The most common and effective reagent for Boc deprotection.[7][8]
Hydrogen chloride (HCl)4M1,4-DioxaneAn alternative to TFA, often used when TFA might cause side reactions.[6]

The tert-butyl cation generated during deprotection is electrophilic and can lead to side reactions, particularly the alkylation of nucleophilic side chains of amino acids like tryptophan and methionine.[6][7] To prevent this, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[7]

ScavengerConcentrationPurpose
Anisole1-5%Traps the tert-butyl cation.[1]
Thioanisole1-5%Traps the tert-butyl cation.
1,2-Ethanedithiol (EDT)0.5-2.5%Reduces methionine sulfoxide (B87167) back to methionine and scavenges cations.[7]
Triisopropylsilane (TIS)1-2%A highly effective cation scavenger.

Experimental Protocols

The following protocols provide detailed methodologies for Boc protection and deprotection in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Boc Protection of an Amino Acid

This protocol describes the general procedure for the Boc protection of a free amino acid using Boc₂O.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (B1210297) (for extraction)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.[3]

  • Add triethylamine (1.5 equivalents) or an equivalent amount of NaOH to the solution.[3]

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution at room temperature.[3]

  • Stir the reaction mixture for 2-6 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][3]

  • Once the reaction is complete, dilute the mixture with water.[3]

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.[3]

  • Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.[3]

  • Extract the Boc-protected amino acid into ethyl acetate (3 times).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Remove the solvent under reduced pressure to obtain the crude Boc-amino acid, which can be further purified by recrystallization or column chromatography if necessary.[3]

Solid-Phase Boc Deprotection in SPPS

This protocol outlines the deprotection of the N-terminal Boc group of a peptide-resin during solid-phase peptide synthesis.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole, if required)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Drain the DCM.

  • Add the deprotection solution (e.g., 25-50% TFA in DCM) to the resin. If the peptide contains sensitive residues, include appropriate scavengers in the deprotection cocktail.[7][8]

  • Agitate the resin for 1-2 minutes (pre-wash).[8]

  • Drain the deprotection solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.[8]

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA and scavengers.[5]

  • Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine. This can be done in a separate step or in situ during the next coupling reaction.[5][7]

    • Standard Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step once. Then, wash the resin with DCM (3-5 times) followed by DMF (3 times) to prepare for the next coupling step.[5]

    • In Situ Neutralization: Proceed directly to the coupling step where the activated amino acid and DIEA are added simultaneously to the peptide-resin.[5]

Diagram: SPPS Cycle with Boc Chemistry

SPPS_Cycle_Boc Start Start with Resin-AA-Boc Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling (Boc-AA, Coupling Reagent, DIEA) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Repeat Repeat for next AA? Wash3->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage No

Caption: A typical cycle in solid-phase peptide synthesis using Boc chemistry.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by several factors, including the choice of reagents, reaction time, and temperature. The following tables summarize typical quantitative data for these reactions.

Boc Protection Conditions and Yields
Amino Acid/AmineReagent (Equivalents)Base (Equivalents)SolventTime (h)Temp (°C)Yield (%)Reference
Cbz-carbamateBoc₂O (1.45)-MeOH, H₂ (balloon), Pd/C6RT90[1]
Various AminesBoc₂O (1.1)TEA (1.5)Dioxane/H₂O2RTExcellent[3]
Various AminesBoc₂O (1.0)-H₂O/Acetone0.08-0.17RT90-98[9]
Boc Deprotection Conditions
SubstrateAcid (Concentration)SolventScavengerTimeTemp (°C)Reference
Boc-L-allo-End(Cbz)₂-OtBuTFA (10 mL/mmol)H₂O (1 mL/mmol)-3 hRT[1]
Peptide-resin50% TFADCM0.5% Dithioethane (DTE) for Trp, Cys, Met5 min (pre-wash), 15-25 minRT[7][8]
5-n-Boc-aminomethyluridine1:1 or 1:4 TFA:DCMDCM-30 min - few hoursRT[6]
5-n-Boc-aminomethyluridine4M HCl1,4-Dioxane--RT[6]

Conclusion

The Boc protecting group remains an indispensable tool in the synthesis of peptides. A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with the careful selection of reagents and reaction conditions, is paramount for achieving high yields and purity in peptide synthesis. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals engaged in this intricate and vital field of chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for t-Boc-N-amido-PEG6-Tos in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for its efficacy.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance the aqueous solubility and improve the physicochemical properties of these often large and hydrophobic molecules.[1][2] The t-Boc-N-amido-PEG6-Tos linker is a versatile building block for PROTAC synthesis. It features a Boc-protected amine for sequential, controlled conjugation, a six-unit PEG chain to confer hydrophilicity and appropriate length, and a terminal tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. This application note provides a detailed protocol for the synthesis and evaluation of PROTACs using this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C24H41NO10S
Molecular Weight 535.65 g/mol
Appearance To be determined
Purity >98%
Solubility Soluble in DMSO, DMF, DCM
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.

(Data sourced from publicly available information and may vary by supplier)

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the conjugation of the this compound linker to a POI ligand containing a nucleophilic group (e.g., a phenol (B47542) or an amine), followed by deprotection and coupling to an E3 ligase ligand. For this example, we will consider a hypothetical POI ligand with an amine nucleophile and an E3 ligase ligand with a carboxylic acid.

Step 1a: Conjugation of the Linker to the POI Ligand

  • Dissolution: Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.2 equivalents) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The progress of the reaction should be monitored by liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected POI-linker conjugate.

Step 1b: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected POI-linker conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (20-50% v/v in DCM), to the solution at 0°C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA. The resulting TFA salt of the amine-functionalized POI-linker can often be used in the next step without further purification.

Step 1c: Coupling of POI-Linker to E3 Ligase Ligand

  • Dissolution: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent), the amine-functionalized POI-linker (1.2 equivalents), and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.

  • Cell Seeding and Treatment: Seed a suitable cell line in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Assessment of Cellular Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane and is useful for early-stage screening of PROTAC permeability.[3][4]

  • Prepare Donor and Acceptor Plates: Use a 96-well microplate system with a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.[4]

  • Prepare Solutions: Dissolve the PROTAC in a suitable buffer for the donor well. The acceptor well will contain a buffer.

  • Assay: Add the PROTAC solution to the donor wells and buffer to the acceptor wells. Incubate for a specified time (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor) Where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Permeability ClassificationPapp Value (x 10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10

(Classification is a general guideline and may vary)

Protocol 4: Evaluation of Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a PROTAC to its target protein.[5]

  • Cell Preparation: Use a cell line that has been engineered to express the target protein as a fusion with NanoLuc® luciferase.

  • Assay Setup: Plate the cells in a 96-well plate. Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that also binds to the target protein.

  • PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

  • BRET Measurement: Incubate the plate for a specified time (e.g., 2 hours) at 37°C. Measure the bioluminescence resonance energy transfer (BRET) signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency in living cells.

Visualizations

Logical Relationships and Workflows

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand POI Ligand (with nucleophile) Step1 Step 1a: Conjugation POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Step3 Step 1c: Amide Coupling E3_Ligand->Step3 Boc_POI_Linker Boc-Protected POI-Linker Step1->Boc_POI_Linker Step2 Step 1b: Boc Deprotection Boc_POI_Linker->Step2 Amine_POI_Linker Amine-Functionalized POI-Linker Step2->Amine_POI_Linker Amine_POI_Linker->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Permeability Cell Permeability (PAMPA) Final_PROTAC->Permeability Target_Engagement Target Engagement (NanoBRET™) Final_PROTAC->Target_Engagement Degradation Protein Degradation (Western Blot) Final_PROTAC->Degradation Data_Analysis Data Analysis (DC50, Dmax) Permeability->Data_Analysis Target_Engagement->Data_Analysis Degradation->Data_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Signaling Pathway Example: Androgen Receptor (AR) Degradation

AR_Signaling_Pathway PROTAC-Mediated Androgen Receptor Degradation cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) PROTAC AR-PROTAC-E3 Ligase Ternary Complex AR->PROTAC AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR dissociation DHT DHT DHT->AR AR_Ub Polyubiquitinated AR PROTAC->AR_Ub Ubiquitination E3_Ligase E3 Ligase E3_Ligase->PROTAC Ub Ubiquitin Ub->AR_Ub Proteasome Proteasome AR_Ub->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription DHT_outside Dihydrotestosterone (DHT) DHT_outside->DHT PROTAC_outside AR PROTAC PROTAC_outside->PROTAC

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a protected amine, a hydrophilic PEG spacer, and a reactive tosyl group, facilitates a modular and controlled approach to PROTAC assembly. The protocols provided in this application note offer a framework for the rational design, synthesis, and evaluation of novel protein degraders. Successful PROTAC development requires careful optimization of not only the binding ligands but also the linker, and the methodologies described herein provide a basis for systematically evaluating these parameters to generate potent and selective therapeutics.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) with t-Boc-N-amido-PEG6-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, t-Boc-N-amido-PEG6-Tos. This linker features a tosyl (Tos) group for conjugation to the antibody, a six-unit polyethylene (B3416737) glycol (PEG6) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (t-Boc) protected amine for subsequent payload attachment. The inclusion of a PEG linker can improve the pharmacokinetic profile and reduce aggregation of the resulting ADC.[1][2][]

The synthesis of an ADC is a multi-step process that begins with the activation of the antibody, followed by conjugation with the linker, deprotection of the linker's terminal group, and finally, attachment of the cytotoxic payload. Careful purification and characterization are crucial at each stage to ensure the quality and homogeneity of the final ADC product.[1][4]

Overview of the ADC Synthesis Workflow

The overall workflow for the synthesis of an ADC with this compound is depicted below. The process involves four main stages:

  • Antibody Preparation: Modification of the antibody to introduce reactive nucleophilic groups, if necessary.

  • Linker Conjugation: Reaction of the antibody with this compound.

  • t-Boc Deprotection: Removal of the t-Boc protecting group to reveal a primary amine.

  • Payload Conjugation: Attachment of the cytotoxic drug to the deprotected linker.

  • Purification and Characterization: Purification of the final ADC and characterization of its key properties.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Linker Conjugation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Payload Conjugation cluster_4 Stage 5: Final ADC A Monoclonal Antibody (mAb) B Antibody Modification (e.g., reduction of disulfides) A->B D Conjugation Reaction (mAb + Linker) B->D C This compound C->D E t-Boc Deprotection (Acidic Conditions) D->E G Payload Conjugation Reaction E->G F Activated Cytotoxic Payload F->G H Purification (e.g., SEC) G->H I Characterized ADC H->I

General workflow for the synthesis of an ADC with this compound.

Data Presentation

Table 1: Impact of PEGylation on ADC Pharmacokinetics (Illustrative)

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-GenericNon-PEGylated350.6
ADC-PEG6Linear PEG6650.3

Table 2: In Vitro Cytotoxicity of a Representative PEGylated ADC (Illustrative)

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2-positiveTrastuzumab-PEG-Payload0.8
MCF-7HER2-negativeTrastuzumab-PEG-Payload>1000
SK-BR-3HER2-positiveTrastuzumab (unconjugated)>1000

Table 3: Drug-to-Antibody Ratio (DAR) Characterization Methods

Analytical MethodTypical Information Obtained
UV-Vis SpectrophotometryAverage DAR
Reverse-Phase HPLC (RP-HPLC)Distribution of light and heavy chains with different drug loads, allowing for weighted average DAR calculation
Hydrophobic Interaction Chromatography (HIC)Separation of ADC species with different DARs
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise mass of intact ADC and its fragments, providing detailed information on DAR distribution and heterogeneity

Experimental Protocols

Protocol 1: Antibody Thiolation (Cysteine-Based Conjugation)

This protocol describes the generation of free thiol groups on a monoclonal antibody through the reduction of interchain disulfide bonds. These thiols will serve as nucleophiles for attacking the tosyl group of the linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification of Reduced Antibody: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column with PBS, pH 7.2. This step is crucial to prevent re-oxidation of the thiol groups.

Antibody_Reduction mAb Intact mAb (with disulfide bonds) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction at 37°C TCEP TCEP (Reducing Agent)

Schematic of antibody disulfide bond reduction.
Protocol 2: Conjugation of this compound to the Antibody

This protocol details the conjugation of the tosylated linker to the reduced antibody via nucleophilic substitution.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 8.0)

Procedure:

  • Linker Preparation: Dissolve the this compound linker in DMSO to prepare a stock solution (e.g., 20 mM).

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the purified reduced antibody solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification of Antibody-Linker Conjugate: Purify the resulting conjugate from excess linker using a desalting column or size-exclusion chromatography (SEC) with PBS, pH 7.4.

Protocol 3: t-Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the t-Boc protecting group to expose the primary amine for payload conjugation. This is typically achieved under acidic conditions.[6][7][8]

Materials:

  • Purified antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system

  • Neutralization buffer (e.g., 1 M Tris buffer, pH 8.0)

  • Desalting columns

Procedure:

  • Reaction Setup: Lyophilize the antibody-linker conjugate if it is in an aqueous buffer. Re-dissolve the conjugate in a suitable solvent. For a robust protein, a co-solvent system with an acid-stable organic solvent might be used, though aqueous acidic conditions are preferred to maintain protein integrity. A common method for Boc deprotection involves treatment with TFA in DCM, but this is harsh for antibodies. A milder aqueous-based method is recommended.

  • Acidic Treatment (Aqueous): Adjust the pH of the antibody-linker conjugate solution to 2.5-3.0 using a dilute acid (e.g., 0.1% TFA).

  • Incubation: Incubate at room temperature for 30-60 minutes, monitoring the deprotection by LC-MS.

  • Neutralization: Neutralize the reaction mixture by adding a neutralization buffer to raise the pH to ~7.4.

  • Purification: Immediately purify the deprotected antibody-linker conjugate using a desalting column or SEC with PBS, pH 7.4, to remove the acid and any cleaved t-Boc byproducts.

Boc_Deprotection Boc_Protected Antibody-Linker-Boc Deprotected Antibody-Linker-NH2 Boc_Protected->Deprotected Deprotection Acid Mild Acidic Conditions (e.g., 0.1% TFA)

t-Boc deprotection to reveal the primary amine.
Protocol 4: Payload Conjugation

This protocol describes the attachment of an activated cytotoxic payload to the deprotected primary amine on the antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate

  • Activated payload (e.g., a payload with an N-hydroxysuccinimide (NHS) ester)

  • DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)

  • Purification columns (SEC)

Procedure:

  • Payload Preparation: Dissolve the activated payload in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the activated payload to the deprotected antibody-linker conjugate solution. Maintain the final DMSO concentration below 10% (v/v).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted payload.

  • Purification of the ADC: Purify the final ADC from excess payload and other reagents using SEC with a suitable formulation buffer.

Protocol 5: Characterization of the Final ADC

The purified ADC should be thoroughly characterized to determine its critical quality attributes.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, HIC, RP-HPLC, or LC-MS.[9][]

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).

  • In Vitro Cytotoxicity: The potency and specificity of the ADC are evaluated in cell-based assays using target antigen-positive and -negative cell lines.

  • Binding Affinity: The binding of the ADC to its target antigen can be assessed by ELISA or Surface Plasmon Resonance (SPR).

Concluding Remarks

The synthesis of ADCs is a complex process that requires careful optimization of each step. The protocols provided here serve as a general guide for the synthesis of an ADC using the this compound linker. The specific reaction conditions, such as molar ratios, reaction times, and temperatures, may need to be optimized for different antibodies and payloads to achieve the desired product with a specific drug-to-antibody ratio and high purity. Thorough analytical characterization is essential to ensure the quality, efficacy, and safety of the final ADC product.

References

Application Notes and Protocols for the Bioconjugation of t-Boc-N-amido-PEG6-Tos with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of t-Boc-N-amido-PEG6-Tos with primary amines. This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The tosyl group serves as an excellent leaving group for nucleophilic substitution by primary amines, while the t-Boc protected amine allows for subsequent, controlled deprotection and further functionalization. The PEG6 spacer enhances solubility and provides a flexible linker between conjugated molecules.

These protocols detail the conjugation of this compound to a model primary amine, followed by the deprotection of the t-Boc group to yield a free amine for subsequent applications.

Reaction Principle

The bioconjugation process involves two key steps:

  • Nucleophilic Substitution: A primary amine-containing molecule displaces the tosylate group from the this compound linker, forming a stable secondary amine linkage.

  • Deprotection: The tert-butoxycarbonyl (t-Boc) protecting group is removed under acidic conditions to expose a terminal primary amine, which can be used for further conjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound with a Primary Amine

This protocol describes a general method for the reaction of this compound with a model primary amine-containing molecule (e.g., a small molecule, peptide, or protein).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5 (for biomolecules)

  • Quenching reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., reverse-phase HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

    • Dissolve the amine-containing molecule in the appropriate reaction solvent (anhydrous DMF/DMSO for small molecules, or reaction buffer for biomolecules) to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • To the solution of the amine-containing molecule, add 1.5-3.0 molar equivalents of triethylamine or DIPEA (if reacting in an organic solvent).

    • Add 1.2-2.0 molar equivalents of the this compound stock solution to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS or TLC. For biomolecules, incubate at 4°C with gentle mixing.

  • Reaction Quenching (for biomolecule reactions):

    • Add the quenching reagent to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • The crude reaction mixture can be purified by an appropriate chromatographic method. For small molecules, reverse-phase HPLC is often suitable. For larger biomolecules, size-exclusion chromatography or ion-exchange chromatography may be more appropriate.

    • Collect fractions containing the desired conjugate and confirm the product identity by LC-MS.

    • Lyophilize the pure fractions to obtain the t-Boc-protected PEGylated conjugate as a solid.

Protocol 2: t-Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the t-Boc protecting group to generate a free primary amine.

Materials:

  • t-Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized t-Boc-protected PEGylated conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution (e.g., for 1 mL of DCM, add 1 mL of TFA).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS to ensure complete removal of the Boc group.

  • Product Precipitation and Washing:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Centrifuge the mixture to pellet the product and carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

  • Final Product Isolation:

    • Air-dry the pellet to remove residual ether.

    • The resulting deprotected PEGylated conjugate with a terminal primary amine is now ready for subsequent conjugation steps or final formulation.

Data Presentation

The following tables summarize typical quantitative data expected from the described protocols.

Table 1: Reaction Conditions and Yields for Conjugation and Deprotection

ParameterConjugation StepDeprotection Step
Reactant Ratio (Linker:Amine) 1.5 : 1N/A
Solvent DMF or 0.1 M Bicarbonate Buffer1:1 TFA:DCM
Reaction Time (hours) 121
Temperature (°C) 2525
Purity before Purification (%) ~75%~90%
Purity after Purification (%) >95%>95%
Typical Yield (%) 70-85%90-98%

Table 2: Characterization Data for a Model Conjugate

Analytical MethodThis compoundAmine Starting Material (Model: 200 Da)t-Boc Protected ConjugateDeprotected Conjugate
Molecular Weight (Da) 535.65200.00717.9 (Expected)617.9 (Expected)
LC-MS (m/z, [M+H]⁺) 536.7201.0718.9618.9
¹H NMR (δ, ppm) Aromatic protons of Tosyl group (~7.4-7.8 ppm)Characteristic peaks of the amineAbsence of Tosyl protons, presence of Boc protons (~1.4 ppm)Absence of Boc protons
Purity (HPLC, %) >98%>98%>95%>95%

Visualizations

reaction_pathway Reaction Pathway for Bioconjugation A This compound C t-Boc Protected Conjugate (t-Boc-NH-PEG6-NH-R) A->C Nucleophilic Substitution B Primary Amine (R-NH2) B->C E Final Amine-PEGylated Conjugate (H2N-PEG6-NH-R) C->E Acidic Cleavage D Deprotection (TFA/DCM) experimental_workflow Experimental Workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection A Dissolve Reactants B Mix and React (4-24h, RT) A->B C Quench Reaction B->C D Purify by HPLC/SEC C->D E Lyophilize Product D->E F Dissolve in DCM E->F Proceed to Deprotection G Add TFA (0.5-2h, RT) F->G H Evaporate Solvents G->H I Precipitate with Ether H->I J Isolate Final Product I->J

Application Notes and Protocols for Protein and Peptide Modification using t-Boc-N-amido-PEG6-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of proteins and peptides. This modification can lead to increased stability, improved solubility, reduced immunogenicity, and a longer circulation half-life.

This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG6-Tos, a heterobifunctional PEGylation reagent, for the site-specific modification of proteins and peptides. This reagent features a tosyl group for covalent attachment to nucleophilic amino acid residues, primarily the thiol group of cysteine, and a tert-butyloxycarbonyl (t-Boc) protected amine. The t-Boc group allows for subsequent, specific modifications after its removal under acidic conditions, enabling the creation of more complex bioconjugates.

Principle of the Method

The modification of a protein or peptide with this compound is a two-step process:

  • PEGylation: The tosyl group of the reagent is a good leaving group that reacts with nucleophilic residues on the protein surface. Cysteine residues are the primary target for site-specific modification due to the high nucleophilicity of the thiol group, especially at a slightly basic pH. This reaction forms a stable thioether bond.

  • t-Boc Deprotection: Following PEGylation and purification, the t-Boc protecting group can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine. This newly available amine can then be used for further conjugation with other molecules like fluorescent dyes, targeting ligands, or other therapeutic agents.

Data Presentation

The efficiency of PEGylation with this compound is influenced by several factors, including the molar ratio of the PEG reagent to the protein/peptide, pH, temperature, and reaction time. The following table summarizes representative quantitative data for the PEGylation of a model peptide containing a single cysteine residue. Note: These values are for illustrative purposes and should be optimized for each specific application.

ParameterConditionDegree of PEGylation (%)Yield of Mono-PEGylated Product (%)
Molar Ratio (PEG:Peptide) 5:16560
10:18580
20:1>9590
pH 7.05045
7.57570
8.09085
Temperature (°C) 44035
25 (Room Temp)8580
37>9590
Reaction Time (hours) 16055
48580
12>9590

Experimental Protocols

Protocol 1: Site-Specific Cysteine PEGylation

This protocol describes the modification of a protein or peptide with a free cysteine residue.

Materials and Reagents:

  • Protein or peptide of interest with a free cysteine residue

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Reducing agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification equipment: Size-exclusion chromatography (SEC) or other suitable chromatography system

  • Analytical equipment: SDS-PAGE, LC-MS

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve the protein or peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond.

    • Remove the reducing agent by dialysis against the Reaction Buffer or by using a desalting column.

  • PEGylation Reaction:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal molar ratio should be determined empirically for each specific target molecule.

    • Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) and incubate for 1 hour at room temperature. This will react with any excess this compound.

  • Purification of the PEGylated Product:

    • Remove the excess PEG reagent and quenching reagent using size-exclusion chromatography (SEC).

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Pool the fractions containing the PEGylated protein/peptide.

  • Analysis:

    • Analyze the purified product by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the mass of the conjugate and assess the degree of PEGylation by LC-MS.[1][2][3][4][5]

Protocol 2: t-Boc Deprotection of the PEGylated Product

This protocol describes the removal of the t-Boc protecting group to expose a primary amine.

Materials and Reagents:

  • Purified t-Boc-PEGylated protein or peptide

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Scavenger (optional but recommended): Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Resuspension Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation for Deprotection:

    • Lyophilize the purified PEGylated protein/peptide to remove the aqueous buffer.

    • Resuspend the lyophilized product in the Deprotection Solution. If using a scavenger to prevent side reactions, a common cocktail is 95:2.5:2.5 (TFA:TIS:Water).

  • Deprotection Reaction:

    • Incubate the solution for 30 minutes to 2 hours at room temperature. The optimal reaction time should be determined to ensure complete deprotection without degrading the protein/peptide.

    • The progress of the deprotection can be monitored by LC-MS.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the protein/peptide and discard the supernatant.

    • Wash the pellet with cold diethyl ether to remove any residual TFA.

  • Resuspension and Final Purification:

    • Air-dry the pellet.

    • Resuspend the deprotected PEGylated protein/peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a final purification step (e.g., dialysis or desalting column) to remove any remaining impurities.

Mandatory Visualizations

cluster_0 Step 1: PEGylation cluster_1 Step 2: t-Boc Deprotection Protein_Peptide Protein/Peptide (with free Cys-SH) Reaction PEGylation Reaction (pH 7.5-8.0) Protein_Peptide->Reaction PEG_Reagent This compound PEG_Reagent->Reaction PEGylated_Protein t-Boc-PEGylated Protein/Peptide Reaction->PEGylated_Protein Deprotection Deprotection Reaction PEGylated_Protein->Deprotection Deprotection_Reagent TFA/DCM Deprotection_Reagent->Deprotection Final_Product Amine-Reactive PEGylated Protein/Peptide Deprotection->Final_Product

Caption: Overall workflow for protein/peptide modification.

Start Start Protein_Prep Prepare Protein/Peptide (1-5 mg/mL) Start->Protein_Prep Reduce_Disulfide Reduce Disulfide Bonds (if needed) (DTT or TCEP) Protein_Prep->Reduce_Disulfide PEGylation PEGylation Reaction (10-50x molar excess, 4-12h, RT) Remove_Reducing_Agent Remove Reducing Agent (Dialysis or Desalting) Reduce_Disulfide->Remove_Reducing_Agent Remove_Reducing_Agent->PEGylation Prepare_PEG Prepare this compound (100 mM in DMSO/DMF) Prepare_PEG->PEGylation Quench Quench Reaction (100x molar excess L-Cys, 1h, RT) PEGylation->Quench Purify Purify PEGylated Product (SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, LC-MS) Purify->Analyze End End Analyze->End

Caption: Detailed experimental workflow for PEGylation.

Start_Deprotection Start Lyophilize Lyophilize Purified t-Boc-PEG-Protein Start_Deprotection->Lyophilize Resuspend Resuspend in 50% TFA/DCM Lyophilize->Resuspend Deprotection_Reaction Deprotection Reaction (30 min - 2h, RT) Resuspend->Deprotection_Reaction Remove_TFA Remove TFA/DCM (N2 stream or Rotovap) Deprotection_Reaction->Remove_TFA Precipitate Precipitate with Cold Diethyl Ether Remove_TFA->Precipitate Wash Wash Pellet with Cold Diethyl Ether Precipitate->Wash Resuspend_Final Resuspend in Final Buffer (e.g., PBS) Wash->Resuspend_Final End_Deprotection End Resuspend_Final->End_Deprotection

References

Application Notes and Protocols: Surface Modification with Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for surface modification techniques utilizing amine-reactive polyethylene (B3416737) glycol (PEG) linkers. These methods are crucial for enhancing the biocompatibility of materials, reducing non-specific protein binding, and improving the pharmacokinetic profiles of therapeutic molecules and delivery systems.[1][2][3]

Introduction to Amine-Reactive PEGylation

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in biomedical applications.[3][4] "PEGylation" refers to the covalent attachment of PEG chains to molecules or surfaces. This process is instrumental in:

  • Reducing Immunogenicity : Shielding molecules from the host's immune system.[5][6]

  • Increasing Solubility : Enhancing the solubility of hydrophobic drugs or proteins in aqueous environments.[4][5]

  • Prolonging Circulation Half-Life : Preventing rapid clearance of therapeutics from the bloodstream.[2]

  • Minimizing Non-Specific Binding : Creating a hydrophilic barrier on surfaces to repel proteins and cells, a critical feature for implants, biosensors, and drug delivery nanoparticles.[1][7]

Amine-reactive PEG linkers are a prominent class of reagents for PEGylation. They specifically target primary amine groups (-NH₂) found on the surface of proteins (e.g., lysine (B10760008) residues) and on materials that have been functionalized to present amines.[8][] N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups integrated into PEG linkers due to their high reactivity and ability to form stable amide bonds under physiological conditions.[4][][10]

Chemistry of Amine-Reactive PEGylation

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of the PEG linker. This results in the formation of a stable amide bond and the release of the NHS leaving group. The reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9).[11][12]

Below is a diagram illustrating the general reaction scheme.

G cluster_reactants Reactants cluster_products Products PEG_NHS PEG-NHS Ester PEG_Surface PEG-Surface Conjugate (Stable Amide Bond) PEG_NHS->PEG_Surface Reaction at pH 7-9 NHS NHS (leaving group) PEG_NHS->NHS Surface_NH2 Surface-NH₂ Surface_NH2->PEG_Surface

Caption: General reaction of an amine-reactive PEG-NHS ester with a surface amine.

Quantitative Data Summary

The effectiveness of PEGylation can be assessed through various quantitative measures. The following tables summarize key data points from literature regarding the characterization of PEGylated surfaces.

Table 1: Physicochemical Properties of PEGylated Surfaces

PEG Molecular WeightSurfaceTechniqueMeasured ParameterValueReference
3.4 kDaSiliconXPSC-O Peak IntensitySubstantial Increase[13]
0.3 kDaGlassEllipsometryLayer Thickness~1 nm[14]
5 kDaGlassEllipsometryLayer Thickness~5 nm[14]
20 kDaGlassEllipsometryLayer Thickness~10 nm[14]
5 kDaGold NanoparticlesDLSHydrodynamic DiameterIncrease Observed[2]
20 kDaGold NanoparticlesDLSHydrodynamic DiameterIncrease Observed[2]
5 kDaPCL NanoparticlesDLSFixed Aqueous Layer Thickness4.0 nm[15]
5 kDa (Amine-functionalized)PCL NanoparticlesDLSFixed Aqueous Layer Thickness11.8 nm[15]

Table 2: Biological Interactions with PEGylated Surfaces

SurfacePEGylation StatusInteractionOutcomeReference
Polymeric NanoparticlesNon-PEGylatedProtein AdsorptionHigh[2]
Polymeric NanoparticlesPEGylatedProtein AdsorptionSignificantly Reduced[1][2]
Gold NanoparticlesPEGylated (5 kDa)Protein Corona FormationNot completely inhibited[16]
Gold NanoparticlesPEGylated (20 kDa)Protein Corona FormationNo significant difference from 5 kDa[16]
Viral VectorsNon-PEGylatedIn vivo clearanceRapid[2]
Viral VectorsPEGylated (5, 20, 35 kDa)In vivo clearanceReduced[2]

Experimental Protocols

This section provides detailed protocols for common PEGylation procedures.

Protocol 1: PEGylation of Amine-Functionalized Surfaces (e.g., Nanoparticles, Beads)

This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized nanoparticles or beads

  • Monofunctional PEG-NHS ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[12][17]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)[18]

  • Anhydrous DMSO or DMF[12][19]

  • Centrifuge and appropriate tubes

  • Ultrasonic dispersing device (optional)[20]

Procedure:

  • Surface Preparation:

    • If starting with a carboxylated surface that needs to be aminated first, use a two-step carbodiimide (B86325) coupling reaction with EDC and NHS to attach a diamine-PEG.[1]

    • For pre-aminated surfaces, wash the nanoparticles/beads with the amine-free buffer to remove any contaminants. Centrifuge and discard the supernatant.[18][20]

  • PEG-NHS Ester Solution Preparation:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[12][19]

    • Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12][19] The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[12][19]

  • PEGylation Reaction:

    • Resuspend the washed nanoparticles/beads in the amine-free buffer.

    • Slowly add the desired molar excess of the PEG-NHS ester solution to the nanoparticle/bead suspension while gently mixing. A 5- to 20-fold molar excess is a common starting point.[17]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[12][19]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12][19]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester.[18] This step is crucial to prevent unintended reactions in subsequent applications.

  • Purification:

    • Centrifuge the suspension to pellet the PEGylated nanoparticles/beads.[18]

    • Remove the supernatant containing unreacted PEG and byproducts.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step. Perform at least three wash cycles.[16]

  • Characterization:

    • Confirm successful PEGylation by measuring changes in size and zeta potential using Dynamic Light Scattering (DLS).[15]

    • The extent of PEGylation can be quantified using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the characteristic C-O bond of PEG, or through chromatographic methods like HPLC for nanoparticles that can be dissolved.[13][21][22]

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Wash Amine-Functionalized Surface with Buffer C Resuspend Surface in Amine-Free Buffer (pH 7.2-8.0) A->C B Prepare Fresh PEG-NHS Stock Solution in DMSO/DMF D Add PEG-NHS Solution to Surface Suspension B->D C->D E Incubate (RT for 30-60 min or on ice for 2h) D->E F Quench with Tris or Glycine Buffer E->F G Purify by Centrifugation and Washing (3x) F->G H Characterize (DLS, XPS, etc.) G->H

Caption: Experimental workflow for surface PEGylation using PEG-NHS esters.

Protocol 2: PEGylation of Proteins

This protocol details the modification of proteins with PEG-NHS esters, targeting primary amines on lysine residues and the N-terminus.

Materials:

  • Protein of interest (1-10 mg/mL)[18]

  • Monofunctional PEG-NHS ester (e.g., mPEG-SPA, mPEG-SBA)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[12][17]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)[18]

  • Anhydrous DMSO or DMF[12][19]

  • Dialysis cassettes or desalting columns[17]

  • Spectrophotometer

  • SDS-PAGE equipment

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 1-10 mg/mL.[18] If the original buffer contains primary amines like Tris, buffer exchange via dialysis or a desalting column is mandatory.[12][19]

  • Calculations:

    • Determine the desired molar excess of PEG-NHS ester to protein. A 20-fold molar excess is a typical starting point for labeling an IgG antibody.[12] This ratio can be adjusted to control the degree of PEGylation.[17]

  • PEG-NHS Ester Solution Preparation:

    • Equilibrate the PEG-NHS ester vial to room temperature.[12][19]

    • Just before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[12][19]

  • PEGylation Reaction:

    • Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring.[12]

    • Keep the final concentration of the organic solvent below 10% to maintain protein stability.[12][19]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[12][19]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer to consume unreacted NHS esters.[18]

  • Purification:

    • Remove unreacted PEG-NHS ester and byproducts by dialysis or using a desalting column.[12][19]

  • Characterization:

    • Determine the concentration of the PEGylated protein using a spectrophotometer (e.g., A280).[18]

    • Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in molecular weight for the PEGylated protein compared to the unmodified protein.

    • High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) can be used for more detailed characterization and quantification.[10]

Applications in Research and Drug Development

  • Drug Delivery: PEGylated nanoparticles and liposomes, such as Doxil®, exhibit prolonged circulation times and reduced uptake by the mononuclear phagocyte system, leading to improved drug accumulation at tumor sites.[2]

  • Biomaterials and Implants: Modifying the surface of medical implants with PEG reduces protein fouling and subsequent inflammatory responses, improving biocompatibility.[7]

  • Biosensors: PEGylated surfaces on biosensors minimize non-specific binding of interfering molecules from complex samples like blood or serum, thereby enhancing signal-to-noise ratio and sensitivity.

  • Protein Therapeutics: PEGylation of therapeutic proteins (e.g., interferons, G-CSF) decreases their renal clearance and immunogenicity, allowing for less frequent dosing and improved patient compliance.[3][23]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Hydrolysis of PEG-NHS ester- Presence of primary amines in buffer (e.g., Tris)- Insufficient molar excess of PEG reagent- Always use fresh, anhydrous DMSO/DMF and equilibrate reagent to room temperature before opening.[12][19]- Ensure reaction buffer is amine-free. Perform buffer exchange if necessary.[12][17]- Increase the molar ratio of PEG-NHS ester to the target molecule.[17]
Protein/Nanoparticle Aggregation - High concentration of organic solvent- pH of the buffer is at the isoelectric point of the protein- Keep the final organic solvent concentration below 10%.[12][19]- Adjust the reaction buffer pH to be at least one unit away from the protein's pI.
High Polydispersity in Final Product - Inconsistent reaction conditions- Non-specific reactions- Ensure uniform mixing during the addition of the PEG reagent.- Control temperature and incubation time precisely.- Quench the reaction effectively to stop it at the desired time point.

This document serves as a comprehensive guide for the application of amine-reactive PEG linkers in surface modification. For specific applications, further optimization of the protocols may be necessary. Always refer to the manufacturer's instructions for the specific PEG reagent being used.

References

Application Notes and Protocols for Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable".[1][3][4] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the ubiquitin-proteasome system (UPS) for the selective degradation of a protein of interest (POI).[1][3][5]

These application notes provide a comprehensive guide to the experimental design and execution of TPD studies. Detailed protocols for key assays are provided to enable researchers to effectively characterize and validate novel protein degraders.

Core Principles of Targeted Protein Degradation

The UPS is a fundamental cellular process for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins.[1][4] TPD co-opts this system through the action of bifunctional molecules, most notably PROTACs. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][6] This binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[3][7] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the proteasome.[4][5][6] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[4][6]

Signaling Pathway of PROTAC-Mediated Protein Degradation

TPD_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for TPD Studies

A typical workflow for the discovery and validation of a novel protein degrader involves a series of assays to confirm its mechanism of action and efficacy.[8] This iterative process often starts with the assessment of target degradation and progresses to more detailed mechanistic and functional studies.[8]

TPD_Workflow start Start: Candidate Degrader Design degradation_assay Degradation Assay (Western Blot, DC50/Dmax) start->degradation_assay is_potent Potent Degrader? degradation_assay->is_potent moa_validation Mechanism of Action Validation is_potent->moa_validation Yes optimization Optimize Degrader (Structure-Activity Relationship) is_potent->optimization No ternary_complex Ternary Complex Formation (SPR, ITC, NanoBRET) moa_validation->ternary_complex ubiquitination Ubiquitination Assay (In-cell, In-vitro) ternary_complex->ubiquitination downstream_assays Downstream Functional Assays (Cell Viability, Apoptosis) ubiquitination->downstream_assays end Validated Degrader downstream_assays->end optimization->start

Caption: Experimental workflow for targeted protein degradation studies.

Key Experiments and Protocols

Protein Degradation Assays

The initial and most critical step in evaluating a potential degrader is to confirm its ability to reduce the levels of the target protein within a cellular context.[8]

Western blotting is a fundamental technique to visualize and quantify the reduction in the target protein levels following treatment with a degrader.[3]

Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Seed the appropriate cell line expressing the POI in 6-well plates and allow them to adhere overnight.[9]

    • Treat the cells with a range of concentrations of the active PROTAC and an inactive control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[3][9]

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

    • Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3][9][10]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[3]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[3][9][11]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.[3] Denature the samples by heating at 95-100°C for 5 minutes.[3]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3][9]

    • Perform electrophoresis to separate the proteins by size.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[9]

    • Probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

    • Wash the membrane three times with TBST.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again with TBST.[11]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.[1][9]

    • Quantify the band intensities and normalize the target protein signal to the loading control.[1][9]

To quantify the potency and efficacy of a degrader, the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined.[12][13] The DC₅₀ is the concentration of the degrader that induces 50% degradation of the target protein, while Dₘₐₓ represents the maximum percentage of protein degradation achievable.[13]

Protocol: DC₅₀ and Dₘₐₓ Determination

  • Cell Treatment:

    • Seed cells in a multi-well plate (e.g., 24- or 96-well) and treat with a serial dilution of the degrader (typically 8-12 concentrations) for a fixed time point where significant degradation is observed.[12]

  • Protein Quantification:

    • Lyse the cells and quantify the remaining target protein levels using a suitable high-throughput method such as an in-cell Western, ELISA, or quantitative mass spectrometry.[14][15] Alternatively, perform traditional Western blotting for each concentration.

  • Data Analysis:

    • Normalize the protein levels to a vehicle control (e.g., DMSO).

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration.[12]

    • Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ and Dₘₐₓ values.

ParameterDescriptionTypical Range
DC₅₀ Concentration for 50% protein degradationnM to µM
Dₘₐₓ Maximum percentage of protein degradation>80% for effective degraders
Mechanism of Action Assays

These assays are crucial to confirm that the observed protein degradation is occurring through the intended mechanism of ternary complex formation and ubiquitination.

The formation of a stable ternary complex is a prerequisite for effective protein degradation.[16] Several biophysical techniques can be used to characterize the formation and stability of this complex.[16]

Protocols for Ternary Complex Formation:

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the degrader to the POI and E3 ligase, as well as the formation of the ternary complex.[1][16]

    • Immobilize the E3 ligase on the sensor chip.[17]

    • Flow the POI with varying concentrations of the PROTAC over the surface.

    • Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) for both binary and ternary interactions.[17]

    • Calculate the cooperativity factor (α), which indicates the stability of the ternary complex.[17][18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS, and stoichiometry) of the interactions.[1][16]

    • Titrate the PROTAC into a solution containing either the POI or the E3 ligase to determine binary binding affinities.

    • To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.[17]

  • NanoBRET™ Ternary Complex Assay: This is a live-cell, proximity-based assay that measures the interaction between the POI and the E3 ligase in the presence of a degrader.[19]

    • Express the POI as a NanoLuc® fusion (energy donor) and the E3 ligase as a HaloTag® fusion (energy acceptor).[19]

    • Treat the cells with the degrader.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the extent of ternary complex formation.[19]

AssayPrincipleKey Outputs
SPR Change in refractive index upon bindingKD, ka, kd, Cooperativity (α)
ITC Heat change upon bindingKD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α)
NanoBRET™ Bioluminescence resonance energy transferIn-cell ternary complex formation (BRET ratio)

Confirming that the POI is ubiquitinated in a degrader-dependent manner is a key validation step.

Protocol: In-Cell Ubiquitination Assay

  • Cell Culture and Transfection:

    • Co-transfect cells with plasmids expressing the POI and an epitope-tagged ubiquitin (e.g., HA-Ub or His-Ub).[20][21]

  • Treatment and Lysis:

    • Treat the cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

    • Lyse the cells under denaturing conditions (e.g., with SDS) to disrupt protein-protein interactions.[21]

  • Immunoprecipitation:

    • Immunoprecipitate the POI using a specific antibody.

    • Alternatively, if using His-tagged ubiquitin, pull down ubiquitinated proteins using nickel-NTA beads.[20]

  • Western Blot Analysis:

    • Wash the immunoprecipitated proteins or beads extensively.[21]

    • Elute the proteins and analyze them by Western blot using an anti-ubiquitin antibody or an antibody against the epitope tag on ubiquitin. A ladder of high molecular weight bands indicates polyubiquitination of the POI.

Downstream Functional Assays

Ultimately, the goal of targeted protein degradation is to elicit a desired biological response. Downstream functional assays are essential to link protein degradation to cellular phenotypes.

Protocols for Downstream Functional Assays:

  • Cell Viability and Proliferation Assays: These assays, such as MTT or CellTiter-Glo®, measure the effect of the degrader on cell viability and proliferation, which is particularly relevant for oncology applications.[12]

    • Seed cells in a 96-well plate and treat with a range of degrader concentrations.[12]

    • Incubate for a relevant period (e.g., 72 hours).[12]

    • Add the assay reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can determine if the degrader induces programmed cell death.

    • Treat cells with the degrader.

    • Stain the cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide).

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

The experimental framework outlined in these application notes provides a robust approach for the comprehensive evaluation of novel protein degraders. By systematically assessing protein degradation, confirming the mechanism of action, and evaluating downstream functional consequences, researchers can confidently advance promising candidates in the drug discovery pipeline. The detailed protocols and data presentation formats are intended to facilitate the generation of high-quality, reproducible data in the exciting and rapidly evolving field of targeted protein degradation.

References

Application Notes and Protocols: The Use of PEGylated Linkers in Small Molecule Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Small Molecules with PEGylation

The therapeutic potential of many small molecule drugs is often hindered by challenges such as poor aqueous solubility, rapid in vivo clearance, and off-target toxicity.[1][2] PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a leading strategy to overcome these limitations.[3] By conjugating a small molecule drug to a PEG linker, its physicochemical and pharmacokinetic properties can be significantly improved.[4] This technology has led to the development of more effective and safer therapeutics, with several PEGylated drugs approved by the FDA and many more in clinical development.[5][6]

PEGylated linkers act as a hydrophilic shield around the drug, which can:

  • Increase Solubility: The inherent water solubility of PEG can dramatically enhance the solubility of hydrophobic small molecules, enabling parenteral administration.[7][8]

  • Prolong Systemic Circulation: The increased hydrodynamic radius of the PEG-drug conjugate reduces renal clearance, leading to a longer plasma half-life.[4][9]

  • Reduce Immunogenicity: PEG chains can mask the drug from the immune system, reducing the risk of an immune response.[3]

  • Improve Stability: PEGylation can protect the drug from enzymatic degradation in the bloodstream.[10]

  • Enable Targeted Delivery: In the context of antibody-drug conjugates (ADCs), PEG linkers can improve the overall properties of the ADC, facilitating targeted delivery to cancer cells.

These application notes provide an overview of the use of PEGylated linkers in small molecule drug delivery, including detailed protocols for synthesis and evaluation, quantitative data from relevant studies, and visualizations of key concepts.

Types of PEGylated Linkers: A Tale of Two Strategies

The choice of linker chemistry is critical as it dictates the stability of the conjugate and the mechanism of drug release. PEGylated linkers can be broadly categorized into two main types: non-cleavable and cleavable.

Non-Cleavable Linkers

Non-cleavable linkers form a stable, permanent bond between the PEG and the small molecule drug.[11] Drug release relies on the degradation of the entire conjugate, typically within the lysosome of the target cell.[11]

  • Advantages:

    • High Plasma Stability: The stable bond minimizes premature drug release in circulation, reducing the potential for off-target toxicity.[11]

    • Improved Therapeutic Index: Studies have shown that non-cleavable linked conjugates can have a better performance in vivo.[11]

  • Disadvantages:

    • Dependence on Cellular Degradation: The release mechanism is entirely dependent on the cell's ability to internalize and degrade the conjugate.

    • Potential for Inactive Metabolites: The released drug may still be attached to the linker and an amino acid residue, which could potentially reduce its activity.

Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation but are cleaved to release the active drug in response to specific triggers within the target tissue or cell.[4] This "smart release" strategy is particularly advantageous for delivering highly potent cytotoxic drugs.

Common cleavage mechanisms include:

  • pH-Sensitive (Acid-Cleavable) Linkers: These linkers, often containing hydrazone bonds, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[12]

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are overexpressed in the lysosomes of tumor cells.[13][14]

  • Redox-Sensitive (Disulfide) Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) (GSH) than the bloodstream.[15]

  • Advantages:

    • Targeted Drug Release: Enables the release of the active drug specifically at the site of action.

    • Bystander Effect: The released, cell-permeable drug can diffuse out of the target cell and kill neighboring cancer cells, which is particularly useful in heterogeneous tumors.[4]

  • Disadvantages:

    • Potential for Premature Cleavage: If not designed carefully, these linkers can be susceptible to cleavage in the plasma, leading to off-target toxicity.

    • Complexity in Design: The design of cleavable linkers requires a careful balance between plasma stability and efficient cleavage at the target site.

Data Presentation: Quantitative Impact of PEGylation

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEGylation on the properties of small molecule drugs.

Table 1: Effect of PEGylation on the Solubility and Pharmacokinetics of Oridonin

PropertyUnmodified OridoninPEGylated Oridonin (Lower MW PEG)PEGylated Oridonin (Higher MW PEG)Reference(s)
Aqueous Solubility PoorSignificantly IncreasedIncreased[16][17]
In Vivo Half-life Rapid ClearanceProlongedMore Significantly Prolonged[16][17]
Drug Release -Faster ReleaseSustained Release[16][17]

Table 2: In Vitro Cytotoxicity of PEG-SN38 (EZN-2208) in B-cell Non-Hodgkin's Lymphoma Cell Lines

Cell LineIC50 of EZN-2208 (nM)IC50 of SN38 (nM)IC50 of CPT-11 (nM)Reference(s)
Raji 3 - 241.2 - 5>1000
Daudi 3 - 241.2 - 5>1000
DoHH2 3 - 241.2 - 5>1000

Table 3: Effect of PEG Molecular Weight on the Pharmacokinetics of a PEGylated Peptide in Mice

PEG Molecular WeightBlood Clearance (t1/2 in hours)Body Clearance (t1/2 in hours)Reference(s)
40,000 Da 5.419.1[9]
70,000 Da 8.0-[9]
150,000 Da 17.791.3[9]

Table 4: Pharmacokinetics of a PEGylated Antimicrobial Peptide (Onc72) in Mice

CompoundTmaxElimination Half-life (t1/2)Reference(s)
Free Onc72 15 min43 min
5k-PEG-Onc72 Prodrug 60 min66 min
20k-PEG-Onc72 Prodrug 4 h~5.5 h

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PEGylated small molecule drug conjugates.

Synthesis of a PEG-Small Molecule Conjugate (General Protocol)

This protocol describes a general method for conjugating an amine-terminated mPEG to a small molecule containing a carboxylic acid group, using a succinimidyl ester (NHS ester) intermediate.

Materials:

  • mPEG-amine (e.g., mPEG-NH2)

  • Small molecule with a carboxylic acid group

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Lyophilizer

Procedure:

  • Activation of the Small Molecule:

    • Dissolve the small molecule containing a carboxylic acid and NHS (1.2 equivalents) in anhydrous DCM or DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • The filtrate containing the NHS-activated small molecule can be used directly in the next step.

  • Conjugation to mPEG-amine:

    • Dissolve the mPEG-amine (1 equivalent) in anhydrous DCM or DMF.

    • Add the solution of the NHS-activated small molecule to the mPEG-amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by dialysis against deionized water for 48 hours, changing the water every 6-8 hours, to remove unreacted small molecule and coupling reagents.

    • Alternatively, the product can be purified by size exclusion chromatography (SEC).

  • Characterization and Lyophilization:

    • Characterize the purified PEG-small molecule conjugate by ¹H NMR and Mass Spectrometry (MALDI-TOF) to confirm conjugation and purity.

    • Quantify the extent of PEGylation using HPLC.[2]

    • Lyophilize the purified product to obtain a stable powder.

In Vitro Evaluation Protocols

This protocol describes a shake-flask method for determining the aqueous solubility of a PEGylated small molecule.

Materials:

  • PEG-small molecule conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the PEG-small molecule conjugate to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved conjugate in the supernatant using a validated HPLC method.

  • The determined concentration represents the aqueous solubility of the conjugate.

This protocol uses a dialysis method to evaluate the in vitro release of a small molecule from a PEG conjugate with a cleavable linker.

Materials:

  • PEG-small molecule conjugate

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.0 to simulate physiological and endosomal conditions, respectively)

  • Shaking water bath

  • HPLC system for quantification

Procedure:

  • Dissolve a known amount of the PEG-small molecule conjugate in the release buffer.

  • Transfer the solution into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the same release buffer.

  • Incubate the system in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the collected samples for the concentration of the released free drug using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

This protocol assesses the stability of the PEG-small molecule conjugate in plasma.[10]

Materials:

  • PEG-small molecule conjugate

  • Human, mouse, or rat plasma (heparinized)

  • Incubator at 37°C

  • Acetonitrile (ACN) or methanol (B129727) containing an internal standard to terminate the reaction

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the PEG-small molecule conjugate into the plasma at a final concentration of 1-5 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and add it to 3-4 volumes of cold ACN or methanol with an internal standard to precipitate the plasma proteins and stop any enzymatic degradation.[6]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Calculate the percentage of the conjugate remaining at each time point relative to the 0-minute sample to determine the plasma half-life.

This protocol determines the cytotoxic effect of the PEGylated drug on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PEG-small molecule conjugate, free drug, and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the PEG-small molecule conjugate, the free drug, and the corresponding PEG linker as a control.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Evaluation Protocols

This protocol outlines a basic procedure for evaluating the pharmacokinetics of a PEGylated small molecule in mice.[8]

Materials:

  • PEG-small molecule conjugate

  • Healthy mice (e.g., Balb/c or C57BL/6)

  • Sterile saline or other appropriate vehicle for injection

  • Syringes and needles for intravenous (IV) or subcutaneous (SC) administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of the PEG-small molecule conjugate to a group of mice via the desired route (e.g., IV tail vein injection).

  • At predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24, 48 hours), collect blood samples (typically via retro-orbital or tail vein sampling) into heparinized tubes.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug conjugate from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

This protocol describes a typical efficacy study of a PEGylated cytotoxic drug in a subcutaneous tumor xenograft model.[5]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Matrigel (optional, to aid tumor formation)

  • PEG-small molecule conjugate, free drug, and vehicle control

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.[5]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, PEGylated drug).

  • Treatment:

    • Administer the treatments according to the planned dosing schedule (e.g., once or twice weekly via IV or IP injection).

  • Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations: Pathways and Processes

The following diagrams, created using the DOT language, illustrate key concepts in the application of PEGylated linkers.

G cluster_0 Small Molecule Drug Development Workflow cluster_1 Design Considerations cluster_2 Key Assays A Initial Drug Candidate B Identify Limitations (e.g., Poor Solubility, Rapid Clearance) A->B C Design PEG-Linker Strategy B->C D Synthesis & Purification of PEG-Drug Conjugate C->D C1 Cleavable vs. Non-cleavable C2 PEG Size (MW) C3 Linker Chemistry E In Vitro Characterization D->E F In Vivo Evaluation E->F E1 Solubility Stability Drug Release Cytotoxicity G Lead Optimization F->G Iterative Process H Preclinical Development F->H Successful Candidate F1 Pharmacokinetics Efficacy (Xenograft) Toxicity G->C

Caption: Workflow for the development of a PEGylated small molecule drug.

TopoI_Inhibition cluster_0 Mechanism of Action of SN-38 SN38 SN-38 (Active Metabolite) Complex Topo I-DNA Cleavable Complex SN38->Complex Traps/Stabilizes TopoI Topoisomerase I (Topo I) DNA DNA Replication Fork TopoI->DNA Binds & Cleaves DNA->Complex Binds & Cleaves DSB DNA Double-Strand Breaks Complex->DSB Replication Collision DDR DNA Damage Response (e.g., ATM/ATR) DSB->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Signaling pathway of Topoisomerase I inhibition by SN-38.

Oridonin_Apoptosis cluster_0 Apoptosis Signaling Pathways Induced by Oridonin cluster_pi3k PI3K/Akt Pathway cluster_mito Mitochondrial Pathway cluster_jnk JNK Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Bax Bax Oridonin->Bax Upregulates Bcl2 Bcl-2 Oridonin->Bcl2 Downregulates JNK JNK Oridonin->JNK Activates Akt Akt PI3K->Akt MDM2 MDM2 Akt->MDM2 p53 p53 MDM2->p53 Inhibits p21 p21 p53->p21 Activates G2M G2/M Arrest p21->G2M Apoptosis_node Apoptosis G2M->Apoptosis_node Mito Mitochondrion Bax->Mito Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis_node cJUN c-JUN JNK->cJUN cJUN->Apoptosis_node

Caption: Oridonin-induced apoptosis signaling pathways.

References

Application Notes and Protocols for t-Boc-N-amido-PEG6-Tos in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex.[4] Among the various types of linkers used, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.[5] The length of the PEG linker is a crucial parameter that requires optimization for each specific target and E3 ligase combination to ensure productive ternary complex formation.[6]

This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG6-Tos , a specific PEG-based linker, in the synthesis and evaluation of PROTACs for targeted protein degradation.

Characteristics of this compound

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal tosyl group, connected by a six-unit polyethylene glycol chain.

  • Boc-Protected Amine: The Boc group provides a stable protecting group for the amine functionality, allowing for selective reactions at the other end of the linker. It can be readily removed under acidic conditions to reveal the primary amine, which can then be coupled to a carboxylic acid on the E3 ligase ligand or the target protein ligand via amide bond formation.

  • PEG6 Spacer: The six-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its solubility in aqueous media and potentially enhance cell permeability. The length of the PEG6 spacer has been shown to be effective in promoting the degradation of certain target proteins.

  • Tosyl Group (Tos): The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the efficient conjugation of the linker to nucleophilic functional groups such as amines, thiols, or hydroxyls present on the E3 ligase ligand or the target protein ligand.[7]

Quantitative Data for PROTACs Utilizing a PEG6 Linker

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy. The following table summarizes available data for a PROTAC synthesized using a PEG6 linker.

Target ProteinE3 Ligase LigandPROTAC NameCell LineDC50DmaxReference
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)RC-1Mino<10 nM>85%[8]

Signaling Pathways and Experimental Workflows

Visualizing the key processes involved in PROTAC-mediated protein degradation and the experimental steps for their evaluation is crucial for understanding and implementing this technology.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->Ub Activates PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound Ub_chain Poly-ubiquitin Chain POI_bound->Ub_chain Poly-ubiquitination Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Ub_chain->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: - this compound - E3 Ligase Ligand - Target Protein Ligand step1 Step 1: Conjugation of Linker to First Ligand (Nucleophilic Substitution) start->step1 step2 Step 2: Boc Deprotection (Acidic Conditions) step1->step2 step3 Step 3: Conjugation of Linker-Ligand to Second Ligand (Amide Coupling) step2->step3 step4 Step 4: Purification (e.g., HPLC) step3->step4 step5 Step 5: Characterization (e.g., NMR, Mass Spectrometry) step4->step5 end_synthesis Purified PROTAC step5->end_synthesis start_eval Cell Culture treat_cells Treat Cells with PROTAC (Dose-Response and Time-Course) start_eval->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 and Dmax determination) western_blot->data_analysis end_eval Degradation Profile data_analysis->end_eval

Caption: General workflow for PROTAC synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for synthesizing a PROTAC. The order of ligand attachment can be varied depending on the functional groups available on each ligand. Here, we describe the initial reaction of the tosyl group with a nucleophile on the E3 ligase ligand, followed by deprotection and coupling to the target protein ligand.

Materials:

  • This compound

  • E3 ligase ligand with a nucleophilic group (e.g., amine, thiol, or hydroxyl)

  • Target protein ligand with a carboxylic acid group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., HPLC grade acetonitrile (B52724) and water)

Procedure:

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting t-Boc-N-amido-PEG6-E3 ligase ligand conjugate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified t-Boc-N-amido-PEG6-E3 ligase ligand conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA. The resulting amine-PEG6-E3 ligase ligand TFA salt is often used directly in the next step.

Step 3: Amide Coupling to the Target Protein Ligand

  • Dissolve the target protein ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-PEG6-E3 ligase ligand TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification and Characterization

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.[9][10]

  • Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[][11][12]

Protocol 2: Western Blotting for Determination of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat the cells with different concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13][14]

Protocol 3: Biophysical Characterization of Ternary Complex Formation

Biophysical assays are essential for understanding the interactions between the PROTAC, the target protein, and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can provide quantitative data on binding affinities (Kd) and the cooperativity of ternary complex formation.[15]

General Workflow for SPR Analysis:

  • Immobilization: Immobilize either the target protein or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd) between the PROTAC and the first protein.

    • Inject a series of concentrations of the second protein over the immobilized protein in the absence of the PROTAC to confirm no direct interaction.

  • Ternary Complex Formation Analysis:

    • Inject a series of concentrations of the second protein pre-incubated with a constant concentration of the PROTAC over the immobilized first protein.

    • Alternatively, inject a series of concentrations of the PROTAC over the immobilized first protein that has been pre-saturated with the second protein.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the binding affinity (Kd) for the ternary complex formation. Calculate the cooperativity factor (α) to assess whether the binding of the second protein is enhanced in the presence of the PROTAC.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends facilitate a modular and efficient approach to PROTAC assembly. The provided protocols offer a framework for the synthesis and evaluation of PROTACs utilizing this linker. Successful PROTAC development relies on the careful optimization of the linker length and composition to achieve potent and selective degradation of the target protein. The combination of chemical synthesis, cellular degradation assays, and biophysical characterization is essential for the rational design of novel and effective PROTAC-based therapeutics.

References

Troubleshooting & Optimization

How to improve solubility of t-Boc-N-amido-PEG6-Tos in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG6-Tos, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guide: Improving the Solubility of this compound

Researchers may encounter difficulties in dissolving this compound directly into aqueous buffers due to the presence of the hydrophobic t-Boc and tosyl groups, despite the hydrophilic PEG6 chain. The following guide provides a systematic approach to overcoming these solubility challenges.

Issue: Precipitate forms when dissolving this compound in an aqueous buffer.

This is a common issue stemming from the amphiphilic nature of the molecule. The hydrophobic ends (t-Boc and Tosyl) can cause aggregation in aqueous environments if not properly solvated first.

Troubleshooting Workflow:

G cluster_0 Initial Dissolution Strategy cluster_1 Aqueous Dilution cluster_2 Troubleshooting Options A Start: Weigh this compound B Add minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF). A->B C Vortex or sonicate gently until fully dissolved. B->C D Add the organic stock solution dropwise to the stirred aqueous buffer. C->D Prepare Stock Solution E Observe for precipitation. D->E F Solution is clear? E->F G Option 1: Increase the proportion of organic co-solvent in the final solution. F->G No H Option 2: Use a lower concentration of the final working solution. F->H No I Option 3: Add a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to the aqueous buffer before adding the stock solution. F->I No J Success: Homogeneous Aqueous Solution F->J Yes G->D H->D I->D G A Start: Need to dissolve This compound in aqueous solution B Prepare concentrated stock in organic solvent (DMSO/DMF) A->B C Dilute dropwise into stirred aqueous buffer B->C D Is the solution clear? C->D E Success: Use in experiment D->E Yes F Troubleshoot: Precipitation Observed D->F No G Increase % of organic co-solvent F->G H Lower final concentration F->H I Add non-ionic surfactant to buffer F->I J Re-attempt dilution G->J H->J I->J J->C

Technical Support Center: Optimizing Reaction Conditions for t-Boc-N-amido-PEG6-Tos Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the versatile PROTAC linker, t-Boc-N-amido-PEG6-Tos. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a tert-butyloxycarbonyl (t-Boc) protected amine, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosyl group.[1][2] This structure makes it highly useful in bioconjugation and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The t-Boc group provides a stable protecting group for the amine, allowing for sequential and controlled reactions, while the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups.

Q2: What types of nucleophiles can be coupled with this compound?

A2: The tosyl group is a good leaving group for nucleophilic substitution reactions.[3][4] Therefore, this compound can be efficiently reacted with a variety of nucleophiles, including:

  • Amines (e.g., primary and secondary amines on proteins, small molecules, or resins)

  • Thiols (e.g., cysteine residues in peptides or proteins)

  • Hydroxyls (e.g., phenols or alcohols)

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and reactivity of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[2]

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Yield Steric Hindrance: The bulky t-Boc group and the PEG chain may hinder the approach of the nucleophile.- Increase the reaction temperature to provide more energy to overcome the activation barrier. - Prolong the reaction time. - Consider using a longer PEG linker if steric hindrance is a major issue in your specific system.
Poor Nucleophilicity of the Substrate: The nucleophile may not be sufficiently reactive under the chosen conditions.- For amine coupling, ensure the pH is not too acidic, which would protonate the amine. A pH range of 8-10 is generally recommended. - For thiol coupling, a pH slightly above the pKa of the thiol (around 8.5) can increase its nucleophilicity. - For hydroxyl coupling, especially with phenols, the addition of a base is necessary to generate the more nucleophilic alkoxide or phenoxide.
Inefficient Activation/Leaving Group Departure: The tosyl group may not be departing efficiently.- While tosyl is a good leaving group, ensure the solvent can stabilize the leaving group. Polar aprotic solvents are generally effective.
Side Reactions/Impure Product Over-alkylation: Multiple sites on the target molecule are being modified.- Reduce the molar excess of this compound. A titration to find the optimal stoichiometry is recommended.
Off-target Alkylation: The linker is reacting with unintended nucleophilic sites on the substrate.- Optimize the reaction pH to favor the desired reaction. For example, a pH of 7.0-7.5 can increase selectivity for cysteine thiols over lysine (B10760008) amines.
Hydrolysis of the Tosyl Group: The tosyl group can be susceptible to hydrolysis, especially in the presence of water and base.- Use anhydrous solvents and reagents to minimize water content.
Difficulty with Product Purification Similar Polarity of Product and Starting Material: The PEG chain can make separation challenging.- Utilize flash column chromatography with a suitable solvent gradient. - Preparative HPLC can also be an effective purification method.
Presence of Unreacted PEG-Tosylate: Excess starting material co-elutes with the product.- Optimize the stoichiometry to use a minimal excess of the PEG linker. - Consider a quenching step with a small molecule nucleophile to react with any remaining PEG-tosylate before purification.
Incomplete t-Boc Deprotection Insufficient Acid Strength or Reaction Time: The t-Boc group is not fully cleaved.- Use a sufficient concentration of a strong acid like trifluoroacetic acid (TFA), typically 20-50% in a solvent like dichloromethane (B109758) (DCM). - Increase the reaction time and monitor completion by TLC or LC-MS.
Side Reactions During Deprotection: The carbocation formed during deprotection can alkylate sensitive residues.- Add scavengers such as triisopropylsilane (B1312306) (TIS) and water to the deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Experimental Protocols

General Protocol for Coupling with an Amine or Thiol Nucleophile

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • This compound

  • Amine- or thiol-containing substrate

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the amine- or thiol-containing substrate in the chosen anhydrous solvent under an inert atmosphere.

  • Add a suitable base. For primary or secondary amines, 2-3 equivalents of a carbonate base or 1.5-2 equivalents of an organic base are typically used. For thiols, a similar amount of base is used to facilitate deprotonation.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature (e.g., to 50-80°C) if the reaction is sluggish due to steric hindrance or low nucleophilicity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solid base was used, filter the reaction mixture.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the reaction solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

General Protocol for t-Boc Deprotection

Materials:

  • t-Boc protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional but recommended): Triisopropylsilane (TIS) and Water

Procedure:

  • Dissolve the purified t-Boc protected compound in DCM.

  • Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the deprotection cocktail to the solution of the t-Boc protected compound. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Collect the product by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively published in a comparative format, the following table summarizes the general influence of key reaction parameters on the outcome of the coupling reaction.

Parameter General Recommendation Effect on Reaction Potential Issues with Non-Optimal Conditions
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Solubilizes reactants and stabilizes the transition state.Poor solubility can lead to low yields. Protic solvents may interfere with the reaction.
Base Carbonates (K2CO3, Cs2CO3) or non-nucleophilic organic bases (DIPEA)Activates the nucleophile by deprotonation.Insufficient base can lead to no reaction. A nucleophilic base may compete in the reaction.
Temperature Room Temperature to 80°CIncreasing temperature can overcome activation energy barriers.Higher temperatures may lead to side reactions or degradation of sensitive substrates.
Stoichiometry (PEG-Tos:Nucleophile) 1.1:1 to 1.5:1A slight excess of the PEG linker can drive the reaction to completion.A large excess can lead to over-alkylation and purification challenges.
Reaction Time 2 - 24 hoursSufficient time is needed for the reaction to go to completion.Prolonged times may increase the likelihood of side reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection (Optional) prep_nuc Dissolve Nucleophile in Anhydrous Solvent add_base Add Base prep_nuc->add_base add_peg Add this compound add_base->add_peg react Stir at RT or Heat add_peg->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography / HPLC workup->purify deprotect Treat with TFA Cocktail purify->deprotect precipitate Precipitate Product deprotect->precipitate reaction_pathway reagents t-Boc-N-amido-PEG6-OTs + R-XH (X = NH, S, O) product t-Boc-N-amido-PEG6-X-R reagents->product Nucleophilic Substitution conditions Base, Solvent, Temp.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?

Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and the nature of the PEG linker itself:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Reagent Degradation: Ensure that the acid being used is fresh and has not been compromised by improper storage.[3]

Q2: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be employed to monitor the disappearance of the starting material and the appearance of the deprotected product:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the reaction's progress. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin (B49086) can be effective for visualizing the primary amine product.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction, enabling the quantification of the starting material, product, and any potential side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][4]

Q3: I'm observing side products after the deprotection reaction. What could be the cause?

The formation of side products is often due to the reactive nature of the carbocation generated during Boc cleavage:

  • Alkylation by tert-butyl cation: The tert-butyl cation formed during the acidic deprotection of the Boc group can alkylate electron-rich amino acid residues like tryptophan and methionine.[5][6] To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.[1][5][6]

Q4: Are there milder alternatives to strong acids like TFA for Boc deprotection?

Yes, if your molecule is sensitive to strong acids, several milder deprotection methods can be considered:

  • Lewis Acid Catalysis: Reagents such as zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1]

  • Oxalyl Chloride/Methanol: This system has been demonstrated to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][7]

  • Thermal Deprotection: Heating the Boc-protected compound can lead to the thermal cleavage of the protecting group, although this may require high temperatures and extended reaction times.[1]

Troubleshooting Guide

Issue: Incomplete or Slow Deprotection

  • Symptoms: TLC analysis shows a significant amount of starting material remaining after the expected reaction time. NMR of the crude product shows peaks corresponding to both the starting material and the product.[3]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Concentration Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[1]
Inadequate Reaction Time Extend the reaction time and continue to monitor the progress using an appropriate analytical technique (TLC, LC-MS).[1]
Low Reaction Temperature Allow the reaction to warm to room temperature if it is being conducted at 0°C, after an initial period at the lower temperature.[1][8]
Steric Hindrance For sterically hindered substrates, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][9]
Poor Solubility Ensure that the chosen solvent provides good solubility for your PEGylated compound.[1]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection. Please note that optimal conditions will vary depending on the specific PEG linker and substrate.

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp1-2 hours
Trifluoroacetic Acid (TFA)1:1 with DCMDichloromethane (DCM)Room Temp30 min - 2 hours
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp10-20 minutes
Trifluoroacetic Acid (TFA)95% (with scavengers)-Room Temp2-4 hours

Experimental Protocols

General Protocol for Boc Deprotection with TFA

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Work-up Procedure for Isolation of the Deprotected Amine

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Deprotection Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_troubleshooting Troubleshooting cluster_workup Work-up & Isolation cluster_end End Product start Boc-Protected PEG Linker reaction Add Acid (e.g., TFA in DCM) start->reaction monitoring Monitor Progress (TLC, LC-MS, NMR) reaction->monitoring complete Reaction Complete? monitoring->complete troubleshoot Incomplete Deprotection complete->troubleshoot No workup Work-up (Neutralization, Extraction) complete->workup Yes increase_acid Increase Acid Conc. troubleshoot->increase_acid increase_time Increase Reaction Time troubleshoot->increase_time change_acid Use Stronger Acid troubleshoot->change_acid increase_acid->reaction increase_time->reaction change_acid->reaction purification Purification workup->purification end_product Deprotected PEG Linker purification->end_product

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Reaction cluster_reactants Reactants cluster_products Products reactant Boc-NH-PEG + H⁺ product H₃N⁺-PEG + CO₂ + Isobutylene reactant->product Acidolysis (e.g., TFA)

Caption: Boc deprotection of a PEG linker via acidolysis.

References

Preventing side reactions during conjugation with t-Boc-N-amido-PEG6-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during conjugation and deprotection reactions involving t-Boc-N-amido-PEG6-Tos. It is designed for researchers, scientists, and drug development professionals to help prevent side reactions and optimize experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what are their functions? A1: this compound is a heterobifunctional linker with two key reactive ends separated by a 6-unit polyethylene (B3416737) glycol (PEG) spacer.

  • Tosyl (Tos) Group : This is an excellent leaving group for nucleophilic substitution reactions.[1] It readily reacts with nucleophiles like thiols (from cysteine) and amines (from lysine (B10760008) or N-terminus) to form stable covalent bonds.[2][]

  • t-Boc-Protected Amine : The tert-butyloxycarbonyl (t-Boc) group is a protecting group for the terminal amine.[4] It is stable under the conditions used for the tosyl group reaction but can be removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[1][5] The PEG spacer enhances the solubility of the molecule in aqueous media.[1]

Q2: What are the most common side reactions during the conjugation step with the tosyl group? A2: The primary side reactions involve the tosyl group reacting with non-target nucleophiles or multiple sites on the target biomolecule.

  • Off-Target Conjugation : The tosyl group can react with nucleophilic amino acid residues other than the intended target. For example, while targeting a specific cysteine, reactions can occur with lysine residues, the N-terminal amine, or even histidine, particularly at higher pH values.[6]

  • Di-PEGylation/Over-alkylation : If multiple reactive nucleophiles are available and accessible on the biomolecule, using a high molar excess of the PEG linker can lead to the attachment of more than one PEG chain to a single molecule.

  • Hydrolysis : The tosyl group can be hydrolyzed by water, especially under non-optimal pH conditions or during prolonged reaction times, rendering the linker inactive.[7]

Q3: How can I achieve site-specific conjugation and prevent off-target reactions? A3: Controlling the reaction pH is the most critical factor for achieving selectivity.

  • Targeting Thiols (Cysteine) : Cysteine's thiol group is most nucleophilic at a pH slightly above its pKa (~8.5). To achieve selective conjugation to cysteine while minimizing reactions with amines (pKa ~10.5), it is recommended to perform the reaction at a pH between 7.0 and 8.5.[8] A pH of 7.0-7.5 provides a good balance between reactivity and selectivity.[8]

  • Targeting Amines (Lysine/N-terminus) : To favor reaction with amines, a higher pH of 8.0 to 9.5 is typically used.[2][]

  • Stoichiometry and Reaction Time : Use the lowest effective molar excess of the this compound linker to minimize over-alkylation. Titration experiments are recommended to find the optimal ratio. Monitoring the reaction over time with techniques like LC-MS can help determine the point of maximum desired product before significant side products form.[8]

Q4: What side reactions can occur during the t-Boc deprotection step? A4: The acidic conditions required for t-Boc removal can lead to specific side reactions. The cleavage of the t-Boc group generates a stable tert-butyl cation, which is a reactive electrophile.[9] This cation can alkylate electron-rich, nucleophilic residues in the biomolecule, such as tryptophan, methionine, and tyrosine, creating unwanted adducts.[8][9] Incomplete deprotection is another common issue, which can arise from insufficient acid strength or reaction time.[9]

Q5: How can I prevent side reactions during t-Boc deprotection? A5: The use of "scavengers" in the deprotection cocktail is essential. Scavengers are molecules that react with and neutralize the tert-butyl cations before they can modify the biomolecule.

  • Common Scavengers : Triisopropylsilane (B1312306) (TIS) and water are effective scavengers. A common deprotection cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.[8]

  • For Methionine-Rich Molecules : If your biomolecule contains methionine, which is particularly susceptible to alkylation, consider adding scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT).[8]

  • Reaction Conditions : Perform the deprotection reaction at a low temperature (e.g., on ice) to control the reaction rate and minimize side reactions.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield Hydrolysis of Tosyl Group: Reagent exposed to moisture or non-optimal pH for extended periods.Ensure anhydrous solvents are used for reagent preparation. Minimize reaction time and maintain optimal pH.
Low Reagent Reactivity: Improper storage of the PEG-Tos linker.Store this compound at -20°C, protected from light and moisture.[1][10]
Suboptimal pH: The pH is too low for the target nucleophile to be reactive.Increase the pH of the reaction buffer. For thiols, target pH 7.0-8.5; for amines, target pH 8.0-9.5.[2][8]
Steric Hindrance: The target site on the biomolecule is not easily accessible.[11][12]Consider using a longer PEG linker if available. Denaturing and refolding the protein (if possible) may increase site accessibility.
Multiple Products (Over-PEGylation) High Molar Excess of Linker: Too much PEG reagent relative to the biomolecule.Reduce the molar excess of the PEG linker. Perform a titration to find the optimal stoichiometry.[8]
High pH or Long Reaction Time: Conditions are too harsh, leading to loss of selectivity.Lower the reaction pH and/or reduce the reaction time. Monitor progress by LC-MS to identify the optimal endpoint.[8]
Side Products After Deprotection Alkylation by tert-butyl Cation: Absence or insufficient amount of scavengers.Always use a scavenger cocktail during TFA deprotection (e.g., 95:2.5:2.5 TFA:water:TIS).[8][9]
Incomplete t-Boc Deprotection Insufficient Acid Strength/Time: The deprotection conditions are too mild.Increase reaction time from 1 hour to 2-3 hours. If the problem persists, consider a stronger acid system like 4M HCl in dioxane.[9]
Poor Reagent Solubility: The PEGylated conjugate is not fully dissolved in the deprotection cocktail.Ensure the chosen solvent system fully solubilizes the compound.[9]

Quantitative Data Summary: Recommended Reaction Conditions

The optimal conditions for conjugation are highly dependent on the specific biomolecule. The following table provides starting recommendations based on the target nucleophile.

Target NucleophileRecommended pHStarting Molar Ratio (PEG:Biomolecule)Recommended Time (hours)Temperature (°C)Expected Selectivity
Thiol (Cysteine)7.0 - 7.53:1 to 5:12 - 425High
Thiol (Cysteine)7.5 - 8.53:1 to 5:11 - 225Moderate to High
Amine (Lysine/N-term)8.0 - 9.55:1 to 10:14 - 2425Moderate (Risk of multi-PEGylation)

Table adapted from general PEGylation protocols and data for analogous reagents.[8][13][14]

Experimental Protocols

Protocol 1: Conjugation to a Thiol-Containing Protein (e.g., Cysteine)

  • Protein Preparation : If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP. Remove the excess reducing agent immediately before conjugation using a desalting column.

  • Buffer Preparation : Prepare a suitable reaction buffer, such as 100 mM phosphate (B84403) buffer with 1-2 mM EDTA, and adjust the pH to 7.2. Degas the buffer to minimize thiol re-oxidation.

  • Reagent Preparation : Dissolve this compound in a minimal amount of a compatible, anhydrous organic solvent (e.g., DMSO, DMF) and then dilute with the reaction buffer to the desired concentration.

  • Conjugation Reaction : Add the PEG reagent solution to the protein solution to achieve a 3- to 5-fold molar excess.

  • Incubation : Incubate the reaction at room temperature (25°C) for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Monitoring and Purification : Monitor the reaction progress by SDS-PAGE or LC-MS. Once the desired level of conjugation is achieved, purify the conjugate using size-exclusion or ion-exchange chromatography to remove unreacted PEG and protein.

Protocol 2: Standard t-Boc Deprotection

  • Preparation : Lyophilize the purified t-Boc-PEGylated biomolecule to ensure it is free of water and buffer salts.

  • Deprotection Cocktail : Prepare a fresh deprotection cocktail on ice: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution : TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction : Add the cold deprotection cocktail to the lyophilized protein. Incubate the reaction on ice for 1-2 hours with occasional gentle vortexing to ensure complete dissolution and reaction.

  • TFA Removal and Precipitation : Remove the TFA by evaporation under a gentle stream of nitrogen. Precipitate the deprotected protein by adding cold diethyl ether.

  • Protein Recovery : Centrifuge the mixture to pellet the protein. Carefully decant the ether, wash the pellet again with cold diethyl ether, and briefly air-dry the pellet.

  • Resuspension and Analysis : Resuspend the deprotected protein in a suitable buffer for your downstream application. Confirm complete deprotection by LC-MS, observing the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[8]

Visualizations

experimental_workflow cluster_start Inputs cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection Biomolecule Biomolecule (with Target Nucleophile) PEG_Reagent This compound Conjugation Conjugation Reaction (pH Control) PEG_Reagent->Conjugation Purification1 Purification (e.g., SEC, IEX) Conjugation->Purification1 Intermediate t-Boc-PEG-Biomolecule Purification1->Intermediate Deprotection Acidic Deprotection (+ Scavengers) Intermediate->Deprotection Purification2 Purification / Precipitation Deprotection->Purification2 Final_Product Final Conjugate (H2N-PEG-Biomolecule) Purification2->Final_Product

Caption: A general experimental workflow for a two-step bioconjugation using this compound.

side_reactions Conjugation Conjugation Step Intermediate t-Boc-PEG-Conjugate (Desired) Conjugation->Intermediate Desired Path Over_Alkylation Di-PEGylation Conjugation->Over_Alkylation High Molar Excess Hydrolysis Hydrolyzed PEG-OH (Inactive) Conjugation->Hydrolysis Aqueous Conditions Deprotection Deprotection Step Intermediate->Deprotection Acid + Scavengers Final Final Amine-PEG-Conjugate (Desired) Deprotection->Final Desired Path Alkylation t-Butyl Adducts (e.g., on Trp, Met) Deprotection->Alkylation No Scavengers

Caption: Key reaction pathways, illustrating the desired conjugation route and potential side reactions.

troubleshooting_workflow Check_Reagents 1. Check Reagent Quality Check_pH 2. Verify Reaction pH Check_Reagents->Check_pH  Yes Sol_Reagents_Stored Stored at -20°C? Protected from moisture? Check_Reagents->Sol_Reagents_Stored  No Check_Stoich 3. Evaluate Stoichiometry Check_pH->Check_Stoich  Yes Sol_pH_Optimal Is pH optimal for target nucleophile? Check_pH->Sol_pH_Optimal  No Check_Time 4. Review Reaction Time Check_Stoich->Check_Time  Yes Sol_Stoich_Excess Is molar excess sufficient? Check_Stoich->Sol_Stoich_Excess  No Sol_Time_Long Is time long enough for reaction? Check_Time->Sol_Time_Long  No Sol_Reagents_New Solution: Use fresh reagent lot. Sol_Reagents_Stored->Sol_Reagents_New Sol_pH_Adjust Solution: Adjust pH. (e.g., 7.0-8.5 for Thiol) Sol_pH_Optimal->Sol_pH_Adjust Sol_Stoich_Increase Solution: Increase molar excess of PEG. Sol_Stoich_Excess->Sol_Stoich_Increase Sol_Time_Increase Solution: Increase incubation time. Sol_Time_Long->Sol_Time_Increase

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: HPLC Purification of t-Boc-N-amido-PEG6-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of t-Boc-N-amido-PEG6-Tos conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for purifying this compound conjugates?

A1: For the purification of this compound conjugates, a reversed-phase (RP) C18 column is the most common and effective choice.[1][2][3] These columns separate molecules based on hydrophobicity. Polymeric reversed-phase columns, such as PLRP-S, can also offer high retention and resolution for polar molecules.[4] For higher resolution of PEGylated compounds, consider using core-shell C18 columns.[1]

Q2: My t-Boc protecting group is being removed during purification. How can I prevent this?

A2: The t-Boc group is sensitive to acidic conditions.[5] If you are using trifluoroacetic acid (TFA) in your mobile phase, even at low concentrations like 0.1%, prolonged exposure can lead to deprotection.[6] This is particularly problematic during solvent evaporation at elevated temperatures, where the concentration of the acid increases.[7]

To mitigate this, consider the following:

  • Use a less acidic modifier: Formic acid or ammonium (B1175870) acetate (B1210297) can be used as alternatives to TFA, although they may offer slightly lower resolution.[6]

  • Neutralize collected fractions: Immediately after collection, add a small amount of a suitable base, like triethylamine (B128534) bicarbonate (TEAB), to neutralize the acid.[6]

  • Low-temperature evaporation: Evaporate the solvent at a lower temperature to minimize acid-catalyzed deprotection.[7] Lyophilization (freeze-drying) after removing the organic solvent is a gentle alternative.[6][7]

  • Minimize exposure time: Do not let the collected fractions stand for extended periods before processing.[6]

Q3: Why are my peaks broad or tailing?

A3: Peak broadening or tailing during the analysis of PEGylated compounds can be attributed to several factors:

  • PEG Dispersity: Commercial PEGs are often a mixture of different chain lengths (polydisperse), which can lead to broader peaks in RP-HPLC.[8]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. Using a lower pH can help deactivate these residual silanols.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[10]

  • Incompatible Injection Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[9]

Q4: What detection method is most suitable for this compound conjugates?

A4: Polyethylene glycol itself does not have a strong UV chromophore.[4] While the tosyl group and any conjugated molecule might provide some UV absorbance, an Evaporative Light Scattering Detector (ELSD) is often more sensitive and provides a more uniform response for PEGylated compounds.[3][4] Refractive Index (RI) detection can also be used but is not compatible with gradient elution.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Backpressure 1. Blockage in the system (guard column, column frit, tubing).[10] 2. Precipitated buffer in the mobile phase.[9] 3. High mobile phase viscosity.1. Systematically check for blockages by removing components (start with the column). Reverse flush the column if permissible. 2. Ensure buffer is fully dissolved. Filter the mobile phase. Use a high-aqueous wash. 3. Check the viscosity of your mobile phase composition.
No Peaks or Very Small Peaks 1. Injector issue. 2. Detector is off or not set up correctly. 3. No sample was loaded.1. Ensure the injector is working correctly and the loop is filled. 2. Check detector settings (wavelength, lamp on). 3. Verify sample preparation and concentration.
Peak Tailing 1. Secondary interactions with the column.[9] 2. Column void or damage.[9] 3. Incompatible sample solvent.1. Use a lower pH mobile phase or a base-deactivated column. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Clogged column inlet frit.[9] 2. Sample solvent is incompatible with the mobile phase.[9] 3. Column void.1. Reverse and flush the column. If the problem persists, replace the column. 2. Change the sample solvent to be more compatible with the mobile phase. 3. Replace the column.
Retention Time Drift 1. Poor column equilibration.[10] 2. Inconsistent mobile phase composition. 3. Temperature fluctuations.[10] 4. Column aging.1. Increase the equilibration time between runs. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. 4. Replace the column.

Experimental Protocols

Standard HPLC Purification Protocol

This protocol provides a general starting point for the purification of a this compound conjugate. Optimization will likely be required based on the specific properties of the conjugated molecule.

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile). If solubility is an issue, DMSO or DMF can be used, but the injection volume should be kept small.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at a relevant wavelength for the conjugate and/or ELSD.

    • Column Temperature: 30 °C.

  • Gradient Elution:

    • A typical gradient might be to start with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a higher percentage to elute the compound of interest.

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the detector signal corresponding to the target conjugate.

    • If using an acidic mobile phase, consider collecting fractions into tubes containing a small amount of a neutralizing agent.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator at low temperature.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Data Presentation

Typical HPLC Parameters for PEG Compound Purification
ParameterSetting 1Setting 2Setting 3
Column Type C18C8Polymeric (PLRP-S)
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic AcidMethanol
Flow Rate 0.5 - 1.0 mL/min1.0 - 1.5 mL/min0.8 mL/min
Detection UV (220 nm) & ELSDELSDUV (280 nm, if applicable)
Temperature 25 - 40 °C30 °C35 °C

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect Peaks (UV/ELSD) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Organic Solvent Pool->Evaporate Lyophilize Lyophilize to Dry Product Evaporate->Lyophilize

Caption: Experimental workflow for HPLC purification.

Troubleshooting_Flowchart Start Problem with HPLC Peak? PeakShape Is it a Peak Shape Issue? Start->PeakShape Retention Is it a Retention Time Issue? PeakShape->Retention No Tailing Tailing/Fronting PeakShape->Tailing Yes, Tailing Split Split/Broad PeakShape->Split Yes, Split/Broad Pressure Is it a Pressure Issue? Retention->Pressure No Drift Drifting RT Retention->Drift Yes, Drifting NoPeak No Peaks Retention->NoPeak Yes, No Peaks HighP High Pressure Pressure->HighP Yes, High LowP Low Pressure / Fluctuations Pressure->LowP Yes, Low/Fluctuating Sol_Tailing Check for: - Secondary Interactions - Column Overload - Incompatible Solvent Tailing->Sol_Tailing Sol_Split Check for: - Clogged Frit - Column Void - PEG Dispersity Split->Sol_Split Sol_Drift Check for: - Column Equilibration - Mobile Phase Prep - Temperature Control Drift->Sol_Drift Sol_NoPeak Check for: - Injection Error - Detector Settings - Sample Prep NoPeak->Sol_NoPeak Sol_HighP Check for: - System Blockage - Buffer Precipitation HighP->Sol_HighP Sol_LowP Check for: - Leaks - Air Bubbles in Pump LowP->Sol_LowP

Caption: Logical flowchart for troubleshooting HPLC issues.

References

Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC synthesis?

PEG linkers are frequently incorporated into PROTAC design due to several beneficial properties. Their hydrophilic nature can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2][3] This enhancement in solubility can also positively impact cell permeability and oral absorption.[3][4] Furthermore, the flexibility of PEG chains allows for fine-tuning of the distance between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1][5] Bifunctional PEG linkers also facilitate a modular and efficient assembly of PROTACs.[3][4]

Q2: How does the length of a PEG linker influence PROTAC activity and synthesis yield?

The length of the linker is a critical parameter in PROTAC design.[6] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[7][8] Conversely, an excessively long linker might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct proximity for ubiquitination.[7][8] The optimal PEG linker length is target-dependent and often requires empirical determination; however, linkers with 2 to 6 PEG units are commonly a good starting point for optimization.[] From a synthesis perspective, commercially available, monodisperse PEG linkers of various lengths allow for systematic optimization of PROTAC activity.[5][]

Q3: What are typical challenges encountered during the synthesis and purification of PROTACs with PEG linkers?

A common challenge is achieving high yields, which can be affected by the efficiency of coupling reactions and the stability of intermediates. Purification of the final PROTAC can also be complex due to the flexible nature and potential for aggregation of PEGylated compounds. Low solubility of either the initial ligands or the final PROTAC, despite the presence of a PEG linker, can complicate reaction conditions and purification.[1] Additionally, the flexible nature of PEG linkers can sometimes lead to challenges in characterization, such as broadened peaks in NMR spectra.

Q4: My PROTAC shows poor degradation of the target protein. How can I troubleshoot this issue?

Poor degradation efficiency can stem from several factors. A primary consideration is the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][10] The PEG linker's length and composition are crucial for achieving a productive complex.[6] It is also important to confirm that the chosen E3 ligase is expressed in the cell line being used.[6] Another potential issue is poor cell permeability of the PROTAC, which can be influenced by the overall physicochemical properties of the molecule, including the contribution of the PEG linker.[1][5] Finally, the "hook effect," where degradation efficiency decreases at high PROTAC concentrations due to the formation of unproductive binary complexes, should be investigated by performing a wide dose-response experiment.[6][7]

Troubleshooting Guides

Low Synthetic Yield

Low yields during PROTAC synthesis can be attributed to several factors, from starting material quality to reaction conditions and purification methods.

Potential Cause Recommended Solution Expected Outcome
Inefficient Coupling Reactions Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA). Optimize reaction temperature and time.Increased conversion to the desired product, monitored by LC-MS.
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve the solubility of the E3 ligase ligand, target protein ligand, or linker.A homogenous reaction mixture, leading to improved reaction kinetics and yield.
Degradation of Starting Materials or Product Ensure anhydrous reaction conditions if using moisture-sensitive reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).Minimized side-product formation and increased purity of the crude product.
Difficult Purification Optimize the HPLC purification method, including the gradient, column type, and mobile phase additives (e.g., TFA, formic acid). Consider alternative purification techniques like flash chromatography.Improved separation of the final PROTAC from unreacted starting materials and byproducts, leading to higher purity.
Poor PROTAC Solubility

Even with a PEG linker, the final PROTAC can exhibit poor aqueous solubility, impacting its biological evaluation.

Potential Cause Recommended Solution Expected Outcome
High Lipophilicity of Ligands Increase the number of PEG units in the linker to enhance overall hydrophilicity.Improved aqueous solubility of the final PROTAC, facilitating in vitro assays.
Molecular Conformation Introduce more rigid elements into the linker, such as cyclic structures, to control the conformation and potentially shield hydrophobic regions.[2]Enhanced solubility and potentially improved cell permeability due to a more compact structure.[1]
Aggregation Prepare stock solutions in organic solvents like DMSO and perform serial dilutions in aqueous buffers for biological assays.Reduced aggregation and more accurate determination of PROTAC potency in cellular assays.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol outlines a common two-step synthesis for a PEGylated PROTAC.

Step 1: First Coupling Reaction (Amide Bond Formation)

  • Dissolve the E3 ligase ligand (e.g., containing a free amine) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (B81097) group (e.g., N3-PEGn-COOH) in an anhydrous solvent such as DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.

Step 2: Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry)

  • Dissolve the purified E3 ligase-linker-azide intermediate and the target protein ligand functionalized with a terminal alkyne in a solvent mixture such as t-BuOH/H2O.[1]

  • Add a copper(I) catalyst source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.[1]

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.[1]

  • Characterize the final product by HRMS and NMR to confirm its identity and purity.[1]

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Seed cells expressing the target protein in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation E3_Ligand E3 Ligase Ligand Coupling1 First Coupling Reaction (e.g., Amide Bond Formation) E3_Ligand->Coupling1 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Coupling2 Second Coupling Reaction (e.g., Click Chemistry) Intermediate->Coupling2 POI_Ligand Protein of Interest Ligand POI_Ligand->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (HRMS, NMR) Pure_PROTAC->Characterization Final_PROTAC Final Characterized PROTAC Characterization->Final_PROTAC Cell_Assay Cell-Based Degradation Assay (e.g., Western Blot) Final_PROTAC->Cell_Assay Degradation_Data Target Degradation Data Cell_Assay->Degradation_Data

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recycling PROTAC and E3 Ligase Recycled Ubiquitination->Recycling Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

Troubleshooting_Logic Start Low PROTAC Yield Check_Coupling Check Coupling Efficiency (LC-MS) Start->Check_Coupling Optimize_Coupling Optimize Coupling Reagents, Base, Temperature, Time Check_Coupling->Optimize_Coupling Low Check_Solubility Check Reactant Solubility Check_Coupling->Check_Solubility High Optimize_Coupling->Check_Coupling Optimize_Solvent Use Co-solvent System Check_Solubility->Optimize_Solvent Poor Check_Purification Review Purification Method Check_Solubility->Check_Purification Good Optimize_Solvent->Check_Coupling Optimize_HPLC Optimize HPLC Gradient and Column Check_Purification->Optimize_HPLC Poor Separation End Improved Yield Check_Purification->End Good Separation Optimize_HPLC->End

Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.

References

Long-term storage and stability issues of t-Boc-N-amido-PEG6-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of t-Boc-N-amido-PEG6-Tos.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Q2: What is the expected shelf-life of this compound?

If stored properly under the recommended conditions (-20°C, dry, dark), the shelf-life is expected to be greater than two years.[2] However, it is crucial to monitor the compound's purity, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.

Q3: Is this compound sensitive to light and moisture?

Yes, PEG derivatives are generally sensitive to light and oxidation.[3] The tosyl group can be prone to hydrolysis in the presence of water, and the t-Boc group can be sensitive to acidic conditions, which can be exacerbated by moisture. Therefore, protecting the compound from light and moisture is critical for maintaining its integrity.

Q4: Can I handle this compound at room temperature?

The compound is stable enough for short periods at ambient temperature, such as during shipping and routine handling for experiments.[2] However, for extended periods, it should be stored at the recommended low temperatures. When taking the compound out of cold storage, it is important to allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.[3]

Q5: What are the primary degradation pathways for this compound?

The primary potential degradation pathways for this molecule include:

  • Acid-catalyzed hydrolysis of the t-Boc group: This is a common instability for Boc-protected amines and can be initiated by trace acidic impurities or exposure to acidic environments.

  • Hydrolysis of the tosylate ester: The tosyl group is a good leaving group and the ester linkage can be susceptible to hydrolysis, especially in the presence of moisture and basic conditions.

  • Oxidative degradation of the PEG chain: The ether linkages in the PEG backbone can be susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reactivity in subsequent reactions (e.g., nucleophilic substitution) Degradation of the tosylate group.Store the compound under dry, inert conditions. Avoid exposure to moisture and basic conditions prior to use. Confirm the integrity of the tosylate group using analytical methods like NMR or mass spectrometry.
Unexpected deprotection of the t-Boc group Exposure to acidic conditions during storage, handling, or purification (e.g., on silica (B1680970) gel).Ensure all solvents and reagents are neutral or basic. If using silica gel chromatography, consider using a neutralized silica gel (e.g., with triethylamine).
Presence of multiple unexpected impurities in analytical data (e.g., LC-MS) Oxidative degradation of the PEG chain or hydrolysis of the functional groups.Store the compound at -20°C, protected from light and oxygen. Consider repackaging into smaller, single-use aliquots to minimize repeated exposure to ambient conditions.[3]
Inconsistent experimental results between batches or over time Gradual degradation of the compound due to improper storage or handling.Re-evaluate storage and handling procedures. Perform a quality control check on the stored material using a validated analytical method before use.

Data on Stability and Storage

While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and known stabilities of its constituent parts.

Parameter Condition Recommendation/Observation Reference
Long-Term Storage Temperature -20°CRecommended for maintaining stability for months to years.[1][2]
Short-Term Storage Temperature 0-4°CSuitable for days to weeks.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Strongly suggested to prevent oxidation.[3]
Light Exposure In the darkEssential to prevent photo-degradation.[3]
Moisture Dry/With DesiccantCrucial to prevent hydrolysis of the tosylate and t-Boc groups.[3]
t-Boc Group Stability Acidic pHLabile; cleavage can occur.
Basic/Neutral pHGenerally stable.
Tosyl Group Stability Neutral pHGenerally stable.
Aqueous/Basic ConditionsProne to hydrolysis.
PEG Chain Stability Elevated Temperature & OxygenSusceptible to oxidative degradation.[4]

Experimental Protocols

Protocol for Stability Indicating HPLC-CAD Method

This protocol outlines a general method for developing a stability-indicating assay for this compound using HPLC with Charged Aerosol Detection (CAD), which is suitable for molecules lacking a strong UV chromophore.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • For forced degradation: 1N HCl, 1N NaOH, 3% H₂O₂

2. Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30-90% B over 20 minutes, then re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1N NaOH at 60°C for 24 hours.

  • Oxidation: Incubate a solution of the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

5. Analysis:

  • Analyze the stressed samples by HPLC-CAD alongside a control sample.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

  • Peak purity of the parent compound peak should be assessed using a diode array detector if possible.

Visualizations

G cluster_storage Recommended Storage cluster_handling Handling Procedure cluster_outcome Outcome Store_at_20C -20°C Warm_to_RT Warm to Room Temp before opening Store_at_20C->Warm_to_RT When using Inert_Atmosphere Inert Atmosphere (Ar or N2) Minimize_Exposure Minimize exposure to air and light Inert_Atmosphere->Minimize_Exposure Protect_from_Light Protect from Light Protect_from_Light->Minimize_Exposure Dry_Environment Dry Environment Dry_Environment->Warm_to_RT Use_Fresh_Aliquots Use fresh aliquots Warm_to_RT->Use_Fresh_Aliquots Maximized_Stability Maximized Stability and Shelf-Life Use_Fresh_Aliquots->Maximized_Stability

Caption: Workflow for proper storage and handling of this compound.

G cluster_degradation Degradation Pathways cluster_products Degradation Products Compound This compound Acid_Hydrolysis Acid-catalyzed Hydrolysis Compound->Acid_Hydrolysis H+, H2O Base_Hydrolysis Base-catalyzed Hydrolysis Compound->Base_Hydrolysis OH-, H2O Oxidation Oxidation Compound->Oxidation O2, light, heat Boc_Cleavage H2N-amido-PEG6-Tos + CO2 + isobutylene Acid_Hydrolysis->Boc_Cleavage Tos_Cleavage t-Boc-N-amido-PEG6-OH + Tosylate Base_Hydrolysis->Tos_Cleavage PEG_Cleavage Shorter PEG fragments, -aldehydes, -acids Oxidation->PEG_Cleavage

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Mild Boc Deprotection for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mild deprotection of N-Boc protected amines, specifically tailored for researchers, scientists, and drug development professionals working with acid-sensitive substrates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM or HCl/dioxane protocol is cleaving other acid-labile groups in my substrate. What are some milder alternatives?

A1: When strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are not viable, several milder methods can be employed for Boc deprotection. These methods are designed to be more selective and tolerate a wider range of sensitive functional groups.[1][2] Key alternatives include:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) in an organic solvent can effect Boc deprotection under conditions milder than strong Brønsted acids.[3][4]

  • Oxalyl Chloride/Methanol (B129727): This system has proven effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities, often at room temperature.[2][5][6]

  • Thermal Deprotection: In the absence of other thermally sensitive groups, heating the Boc-protected compound can lead to cleavage of the protecting group. This method avoids the use of any acid or base catalysts.[3][7]

  • Aqueous Conditions: In some cases, simply refluxing in water can be sufficient to remove the Boc group, representing a green and mild alternative.[6][8]

Q2: I am observing incomplete deprotection. How can I drive the reaction to completion without damaging my molecule?

A2: Incomplete deprotection can be addressed by several strategies:

  • Optimize Reaction Time and Temperature: Mild methods may require longer reaction times. Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.[3] A modest increase in temperature, if tolerated by the substrate, can also improve conversion.

  • Adjust Reagent Stoichiometry: For methods like oxalyl chloride/methanol, increasing the equivalents of the reagent can lead to higher yields.[2]

  • Consider a Different Mild Reagent: If one mild method is ineffective, your substrate may be better suited for an alternative approach. For example, if a Lewis acid-based method is slow, a thermal or aqueous method might be more successful.

Q3: What are common side products in Boc deprotection, and how can I minimize them?

A3: A primary concern during Boc deprotection is the formation of a stable tert-butyl cation, which can lead to unwanted side reactions.[9]

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your substrate or product, such as electron-rich aromatic rings or thiols.[9] To mitigate this, scavengers like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) can be added to the reaction mixture to trap the carbocation.[3]

  • Ester Cleavage: If your molecule contains acid-sensitive esters, standard acidic deprotection can lead to their hydrolysis.[2][10] Employing milder, non-acidic methods or carefully controlling the reaction conditions is crucial.

Q4: How can I effectively monitor the progress of my Boc deprotection reaction?

A4: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected amine product, which will have a lower Rf value.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise assessment, LC-MS can quantify the starting material, product, and any side products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, typically found around 1.4 ppm.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Cleavage of other acid-sensitive groups (e.g., t-butyl esters, acetals) The deprotection conditions are too harsh.- Switch to a milder deprotection method such as oxalyl chloride/methanol, ZnBr₂ in DCM, or thermal deprotection.[3][5][11][12][13] - For TFA-based methods, reduce the concentration of TFA and run the reaction at a lower temperature (e.g., 0 °C).[14]
Incomplete Deprotection - Insufficient reaction time or temperature. - Reagent is not active enough for the specific substrate.- Increase the reaction time and monitor by TLC or LC-MS.[3] - If the substrate is stable, slightly increase the reaction temperature. - Increase the equivalents of the deprotecting agent.[2] - Try an alternative mild deprotection method.
Formation of t-butylated side products The generated tert-butyl cation is reacting with nucleophilic sites on the substrate or product.- Add a scavenger such as triisopropylsilane (TIS), thioanisole, or cresol (B1669610) to the reaction mixture to trap the tert-butyl cation.[3][9]
Low Yield of Deprotected Product - Product degradation under the reaction conditions. - Difficult workup and isolation.- Re-evaluate the chosen deprotection method for compatibility with the substrate. - For workup of acidic reactions, carefully neutralize with a mild base (e.g., saturated NaHCO₃ solution).[3] Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[3]
Racemization of Chiral Centers The reaction conditions are promoting epimerization.- Employ milder, non-acidic conditions where possible. - Keep reaction temperatures as low as possible.

Experimental Protocols

Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol [2][5]

  • Dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous methanol (MeOH) to a concentration of 0.1-0.2 M under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.0-3.0 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt of the amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Deprotection using Zinc Bromide in Dichloromethane (B109758) [3][11][12][13]

  • Dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add zinc bromide (ZnBr₂) (1.5-2.0 equiv.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visual Guides

experimental_workflow cluster_start Start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_end End start N-Boc Protected Acid-Sensitive Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Mild Deprotecting Agent dissolve->add_reagent react Stir at RT (or as specified) add_reagent->react monitor Monitor by TLC or LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Dry & Concentrate extract->purify end Isolated Deprotected Amine purify->end

Caption: General experimental workflow for mild Boc deprotection.

troubleshooting_guide start Boc Deprotection Attempted q1 Is the deprotection complete? start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Are acid-sensitive groups intact? q1->q2 Yes sol1 Increase reaction time/temp Increase reagent equivalents Try alternative mild method a1_no->sol1 sol1->start Retry a2_no Side Product Formation (Cleavage of other groups) q2->a2_no No q3 Is yield satisfactory? q2->q3 Yes sol2 Switch to a milder method (e.g., Oxalyl Chloride, ZnBr2, Thermal) Lower reaction temperature a2_no->sol2 sol2->start Retry a3_no Low Yield q3->a3_no No success Successful Deprotection q3->success Yes sol3 Optimize workup procedure Add scavengers to prevent side reactions (e.g., t-butylation) a3_no->sol3 sol3->start Retry

Caption: Troubleshooting logic for mild Boc deprotection.

References

Technical Support Center: Monitoring t-Boc-N-amido-PEG6-Tos Reaction Progress with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of t-Boc-N-amido-PEG6-Tos and subsequent reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide provides solutions to common problems observed during the LC-MS analysis of the this compound reaction.

Issue Potential Cause(s) Recommended Solution(s)
Complex Mass Spectrum with Multiple Peaks for a Single Compound The polyethylene (B3416737) glycol (PEG) chain can acquire multiple charges during electrospray ionization (ESI), leading to a complex envelope of peaks for a single species.[1]- Post-Column Addition of an Amine: Introduce a solution of a tertiary amine, such as triethylamine (B128534) (TEA), post-column and pre-MS source. This acts as a charge-stripping agent, simplifying the mass spectrum by reducing the charge states of the PEGylated molecules.[1]- Optimize MS Source Conditions: Adjust source parameters like capillary voltage and temperature to favor the formation of lower charge states.
Unexpected Mass Detected (Lower than Expected) - In-source Fragmentation: The t-Boc protecting group is labile and can fragment in the mass spectrometer source, leading to the observation of the deprotected amine.[2] This often manifests as a loss of 100 Da (C5H8O2).- Incomplete Reaction: The starting material, t-Boc-N-amido-PEG6-OH, may still be present.- Softer Ionization Conditions: Reduce the fragmentor or cone voltage to minimize in-source decay.- Confirm by Tandem MS (MS/MS): Fragment the precursor ion to confirm its identity. The fragmentation pattern of the t-Boc group is well-characterized.[2]- Monitor Reaction Over Time: Continue to monitor the reaction to ensure it goes to completion.
Unexpected Mass Detected (Higher than Expected) - Adduct Formation: PEG compounds can readily form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+).- Formation of By-products: A side reaction may have occurred. For example, if excess tosyl chloride was used, a di-tosylated product could form if there are other reactive hydroxyl groups.- Use High-Purity Solvents and Additives: Ensure that all mobile phase components are LC-MS grade to minimize cation sources.[3]- Identify Common Adducts: Calculate the expected m/z values for common adducts and look for these in your mass spectrum.- Review Synthesis Scheme: Consider potential side reactions based on the reagents and conditions used.
Poor Chromatographic Peak Shape (Tailing or Broadening) - Secondary Interactions: The PEG chain can interact with the stationary phase, leading to poor peak shape.- Column Overloading: Injecting too much sample can cause peak distortion.- Optimize Mobile Phase: Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce secondary interactions.- Use a Shorter Column or Faster Gradient: This can help to minimize on-column peak broadening.- Dilute the Sample: Reduce the concentration of the injected sample.
No Product Detected - Reaction Failure: The tosylation reaction may not have been successful.- Incorrect LC-MS Method: The product may not be eluting from the column or may not be ionizing efficiently.- Verify Reagent Quality: Ensure that the tosylating agent and base are fresh and of high quality.- Optimize Reaction Conditions: Consider adjusting the reaction temperature, time, or stoichiometry.- Broaden the LC Gradient: Run a wider gradient to ensure that all potential products are eluted.- Switch Ionization Mode: Analyze the sample in both positive and negative ion modes.
Presence of p-Toluenesulfonic Acid Hydrolysis of the tosylating agent (e.g., tosyl chloride) can lead to the formation of p-toluenesulfonic acid.This is a common impurity and can be removed during aqueous work-up or chromatography. Its presence can be monitored by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the key species in the this compound reaction?

A1: The following table summarizes the key molecular weights and expected protonated molecular ions ([M+H]+) for the main components of the reaction.

Compound Chemical Formula Exact Monoisotopic Mass (Da) Expected [M+H]+ (m/z)
t-Boc-N-amido-PEG6-OH (Starting Material)C17H35NO8381.2312382.2385
This compound (Product) C24H41NO10S 535.2505 536.2578
t-Boc-N-amido-PEG6-NH2 (Deprotected Product)C12H28N2O6296.1947297.2020
p-Toluenesulfonyl Chloride (Reagent)C7H7ClO2S190.9855191.9928
p-Toluenesulfonic Acid (By-product)C7H8O3S172.0194173.0267

Q2: What is the typical fragmentation pattern for this compound in MS/MS?

A2: In positive ion mode, the fragmentation is often dominated by the loss of the t-Boc group. You can expect to see:

  • A neutral loss of 100.0528 Da, corresponding to the loss of isobutylene (B52900) (C4H8) and carbon dioxide (CO2).

  • A prominent fragment ion at m/z 57.0704, corresponding to the tert-butyl cation ([C4H9]+).

  • Fragmentation of the PEG chain, which typically involves the loss of ethylene (B1197577) glycol units (44.0262 Da).

Q3: How does the PEG chain affect the LC separation?

A3: The PEG chain increases the hydrophilicity of the molecule. For reversed-phase chromatography, this will generally lead to earlier elution times compared to non-PEGylated analogues of similar molecular weight. The length of the PEG chain can also influence retention, with longer chains sometimes showing unique chromatographic behavior.

Q4: Can I use UV detection to monitor the reaction?

A4: Yes, the tosyl group contains a chromophore that absorbs UV light, typically around 254 nm. This makes UV detection a viable method for monitoring the appearance of the product and the disappearance of any UV-active starting materials or reagents. However, LC-MS is superior for confirming the identity of the products and by-products.

Experimental Protocol: LC-MS Monitoring

This protocol provides a general starting point for monitoring the this compound reaction. Optimization may be required based on your specific instrumentation and reaction conditions.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture (e.g., 5 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).
  • Vortex the sample to ensure homogeneity.
  • If necessary, centrifuge the sample to pellet any solids and transfer the supernatant to an LC vial.

2. LC-MS System:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 1-5 µL
  • Column Temperature: 40 °C
  • MS System: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Positive
  • Scan Range: m/z 100-1000
  • Source Parameters:
  • Capillary Voltage: 3.5 kV
  • Gas Temperature: 325 °C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 40 psi
  • Fragmentor Voltage: 120 V (can be lowered to reduce in-source fragmentation)

Visualizations

Reaction and Monitoring Workflow

Reaction_Workflow cluster_reaction Reaction cluster_monitoring LC-MS Monitoring Reactants t-Boc-N-amido-PEG6-OH + TsCl + Base Reaction_Vessel Stir at Room Temperature Reactants->Reaction_Vessel Aliquot Take Reaction Aliquot Reaction_Vessel->Aliquot Time Points Quench Quench and Dilute Aliquot->Quench LC_Injection Inject on LC-MS Quench->LC_Injection Data_Analysis Analyze Data (m/z, RT) LC_Injection->Data_Analysis Data_Analysis->Reaction_Vessel Decision: Continue or Stop Reaction

Caption: Workflow for monitoring the this compound reaction.

Troubleshooting Logic

Troubleshooting_Logic Start LC-MS Data Acquired Check_Product Is Product Peak Present? Start->Check_Product Check_Mass Is m/z Correct? Check_Product->Check_Mass Yes End_Bad Troubleshoot Reaction/Method Check_Product->End_Bad No Check_Purity Is Peak Pure? Check_Mass->Check_Purity Yes Check_Mass->End_Bad No (Check Adducts/Fragments) End_Good Reaction Progressing Well Check_Purity->End_Good Yes Check_Purity->End_Bad No (Identify Impurities)

Caption: Logic diagram for troubleshooting LC-MS data.

References

Validation & Comparative

A Comparative Guide to the Characterization of t-Boc-N-amido-PEG6-Tos and Its Alternatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analytical characterization data for t-Boc-N-amido-PEG6-Tos, a heterobifunctional PEG linker, with two common alternatives: t-Boc-N-amido-PEG6-amine and t-Boc-N-amido-PEG6-acid. The guide is intended for researchers, scientists, and drug development professionals who utilize these linkers in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs.

The structural integrity and purity of these linkers are paramount for the successful synthesis of well-defined conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for confirming the structure and purity of these molecules. This guide presents expected quantitative data from ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry, alongside detailed experimental protocols.

Performance Comparison: NMR and Mass Spectrometry Data

The following tables summarize the expected quantitative NMR and mass spectrometry data for this compound and its amine and acid analogs. The chemical shifts in the NMR tables are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compoundt-Boc-N-amido-PEG6-aminet-Boc-N-amido-PEG6-acid
-C(CH₃)₃ (t-Boc) ~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)
-NH- (Amide) ~5.4 (br s, 1H)~5.4 (br s, 1H)~5.4 (br s, 1H)
-CH₂-NH- ~3.30 (q, J=5.2 Hz, 2H)~3.30 (q, J=5.2 Hz, 2H)~3.30 (q, J=5.2 Hz, 2H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (s, 20H)~3.64 (s, 20H)~3.64 (s, 20H)
-CH₂-CH₂-X ~4.16 (t, J=4.8 Hz, 2H)~2.87 (t, J=5.2 Hz, 2H)~3.75 (t, J=6.4 Hz, 2H)
-CH₂-X --~2.62 (t, J=6.4 Hz, 2H)
Ar-CH₃ (Tosyl) ~2.45 (s, 3H)--
Ar-H (Tosyl) ~7.35 (d, J=8.0 Hz, 2H), ~7.80 (d, J=8.0 Hz, 2H)--

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compoundt-Boc-N-amido-PEG6-aminet-Boc-N-amido-PEG6-acid
-C(CH₃)₃ (t-Boc) ~28.4~28.4~28.4
-C(CH₃)₃ (t-Boc) ~79.0~79.0~79.0
-CH₂-NH- ~40.3~40.3~40.3
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5, ~70.2~70.5, ~70.2~70.5, ~70.2
-CH₂-CH₂-X ~69.2, ~68.7~73.2, ~41.7~67.2, ~35.1
Ar-CH₃ (Tosyl) ~21.6--
Ar-C (Tosyl) ~144.8, ~133.0, ~129.8, ~127.9--
-C=O (Amide) ~156.1~156.1~156.1
-C=O (Acid) --~172.5

Table 3: Comparative Mass Spectrometry Data (Electrospray Ionization, ESI)

CompoundChemical FormulaExact Mass (monoisotopic)Observed Ions (m/z)
This compound C₂₄H₄₁NO₁₀S535.2505[M+H]⁺: 536.2578, [M+Na]⁺: 558.2397
t-Boc-N-amido-PEG6-amine [][2]C₁₉H₄₀N₂O₈424.2785[M+H]⁺: 425.2858, [M+Na]⁺: 447.2677
t-Boc-N-amido-PEG6-acid [3]C₂₀H₃₉NO₁₀453.2574[M+H]⁺: 454.2647, [M+Na]⁺: 476.2466

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Handling Precautions: PEG compounds can be hygroscopic. Handle samples in a dry environment (e.g., a glovebox or under a stream of inert gas) to minimize moisture exposure.

  • Sample Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Gently vortex the vial until the sample is fully dissolved.[4]

  • Transfer: Using a Pasteur pipette with a small cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Solvent Selection: Dissolve the PEG linker in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in ionization.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL.

2. Mass Spectrometry Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass analyzer).

  • Ionization Mode: Positive ion mode is typically used for these compounds to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (typical):

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Source temperature: 100-150 °C

    • Desolvation gas flow: 500-800 L/hr

    • Mass range: Scan a mass range appropriate for the expected molecular weight of the compound and its adducts (e.g., m/z 100-1000).

3. Data Analysis:

  • Analyze the resulting mass spectrum to identify the peaks corresponding to the expected molecular ions and common adducts.

  • Compare the observed m/z values with the theoretically calculated exact masses to confirm the identity of the compound.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the characterization of PEG linkers using NMR and mass spectrometry.

G Workflow for PEG Linker Characterization cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve prep_ms Prepare Dilute Solution weigh->prep_ms transfer Transfer to NMR Tube dissolve->transfer acquire_nmr Acquire 1H & 13C NMR Data transfer->acquire_nmr process_nmr Process NMR Spectra acquire_nmr->process_nmr analyze_nmr Analyze Chemical Shifts, Integrals, and Couplings process_nmr->analyze_nmr structure_confirm Structure Confirmation analyze_nmr->structure_confirm purity_assess Purity Assessment analyze_nmr->purity_assess acquire_ms Acquire ESI-MS Data prep_ms->acquire_ms analyze_ms Analyze m/z of Molecular Ions and Adducts acquire_ms->analyze_ms analyze_ms->structure_confirm analyze_ms->purity_assess

Caption: Workflow for PEG linker characterization.

References

A Comparative Guide to PROTAC Linkers: t-Boc-N-amido-PEG6-Tos in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, a chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of t-Boc-N-amido-PEG6-Tos, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively contributes to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The linker's length, composition, and rigidity dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to enhanced degradation efficiency, while also conferring desirable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[2]

Comparison of PROTAC Linker Types

PROTAC linkers are broadly classified into three main categories: flexible linkers (like PEG and alkyl chains), rigid linkers, and functionalized or "clickable" linkers. Each class possesses distinct characteristics that influence the overall performance of the PROTAC.

This compound: A Flexible PEG Linker

This compound is a bifunctional linker featuring a six-unit polyethylene glycol (PEG) chain. One end is capped with a tert-butyloxycarbonyl (Boc)-protected amine, and the other end is a tosyl group. The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions to allow for conjugation to a warhead or E3 ligase ligand. The tosyl group is a good leaving group, facilitating nucleophilic substitution for conjugation to the other binding element.

The PEG component of this linker imparts several generally advantageous properties to a PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[]

  • Increased Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.[4]

  • Flexibility: The flexible nature of the PEG chain provides conformational freedom, which can be crucial for achieving a productive ternary complex geometry with diverse target proteins and E3 ligases.[5]

Alternative PROTAC Linkers

1. Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[1]

2. Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds to restrict conformational flexibility.[2] This can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[2] However, they can be more synthetically challenging to prepare.[2]

3. "Clickable" Linkers: These linkers contain functional groups, such as alkynes or azides, that allow for efficient and specific conjugation using click chemistry.[6] This modular approach facilitates the rapid synthesis of PROTAC libraries for screening and optimization.[6]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following table summarizes representative data from various studies, illustrating the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypeLinker Composition/LengthTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key ObservationsReference
PEG PEG6 BRD4 CRBN ~15 >90 Good balance of potency and degradation efficacy. Hypothetical Data Based on Literature Trends
AlkylC8 ChainBRD4CRBN~50>85Lower potency compared to optimal PEG linker, potential solubility issues.[5]
PEGPEG4BRD4CRBN~30>90Potency is sensitive to linker length.[5]
PEGPEG8BRD4CRBN~25>85Longer linkers may not always lead to improved potency.[5]
RigidPiperazine-basedBETsVHL<10>95Can lead to highly potent degraders.[5]
ClickableTriazole-containingPARP1VHL~20>90Enables rapid library synthesis for optimization.[6]

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]

a. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

b. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[7]

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[7]

  • Incubate with an appropriate HRP-conjugated secondary antibody.[7]

  • Detect the signal using a chemiluminescent substrate.[7]

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.[4]

  • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[4]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the ternary complex.

a. Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase on a sensor chip.[8]

  • Inject the target protein alone to assess binary interaction.

  • Inject a pre-incubated mixture of the target protein and the PROTAC to measure ternary complex formation.[8]

  • Analyze the sensorgrams to determine binding affinities and kinetics.[8]

b. Isothermal Titration Calorimetry (ITC):

  • Place the E3 ligase in the ITC cell.

  • Titrate the PROTAC into the cell to measure the heat change upon binding.

  • In a separate experiment, place a pre-formed complex of the E3 ligase and the PROTAC in the cell and titrate the target protein.

  • Analyze the data to determine thermodynamic parameters of binding.[8]

c. NanoBRET™ Assay (in-cell):

  • Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.[9]

  • Add the HaloTag® ligand labeled with a fluorescent acceptor.

  • Treat the cells with the PROTAC.

  • Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the target protein and the E3 ligase.[9]

Cell Permeability Assays

a. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • A donor plate is filled with a solution of the PROTAC.

  • An acceptor plate is filled with a buffer solution.

  • A filter plate coated with a lipid-infused artificial membrane is placed between the donor and acceptor plates.[10]

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.[11]

  • The permeability coefficient (Pe) is calculated.[11]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3 Recycled PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: General mechanism of action for a PROTAC molecule.

Experimental_Workflow start PROTAC Synthesis (Linker Variation) permeability Cell Permeability Assay (e.g., PAMPA) start->permeability ternary_complex Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) start->ternary_complex degradation Protein Degradation Assay (Western Blot) permeability->degradation ternary_complex->degradation data_analysis Data Analysis (DC50, Dmax) degradation->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for evaluating PROTAC linkers.

Linker_Selection_Logic cluster_properties Linker Properties cluster_performance PROTAC Performance Metrics length Length ternary_complex Ternary Complex Formation & Stability length->ternary_complex flexibility Flexibility flexibility->ternary_complex composition Composition (e.g., PEG, Alkyl) solubility Solubility composition->solubility permeability Permeability composition->permeability degradation Degradation Efficacy (DC50, Dmax) solubility->degradation permeability->degradation ternary_complex->degradation

Caption: Logical relationship for selecting a suitable PROTAC linker.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like this compound and other PEG derivatives offer advantages in terms of solubility and synthetic accessibility, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of various linker types, including alkyl chains and more rigid structures, is often necessary to identify the ideal candidate that balances potent degradation activity with favorable drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation protein degraders.

References

Navigating the Spacer: A Comparative Guide to PEG Linker Length in PROTAC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A critical determinant of a PROTAC's success is the linker connecting the target protein ligand and the E3 ligase ligand. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity and tunable nature. This guide provides a comprehensive comparison of the effect of PEG linker length—specifically PEG4, PEG6, and PEG8—on PROTAC stability, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a passive tether; it plays a crucial role in the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which ultimately dictates the efficiency of target protein degradation.[1][][3] The length of the PEG linker directly influences the PROTAC's physicochemical properties, cell permeability, and metabolic stability.[4] While extensive research has been conducted on optimizing linker length for degradation potency, direct quantitative comparisons of the metabolic stability of PROTACs with PEG4, PEG6, and PEG8 linkers are not broadly available in the public domain. However, general principles and data from broader linker studies can guide our understanding.

The "Goldilocks" Principle of PEG Linker Length

The selection of an optimal PEG linker length often follows a "Goldilocks" principle—it must be not too short and not too long. A linker that is too short can introduce steric hindrance, preventing the formation of a stable and productive ternary complex.[3] Conversely, an excessively long linker can lead to a high entropic penalty upon binding and may not efficiently bring the two proteins into the required proximity for ubiquitination, potentially reducing degradation efficiency.[5]

Flexible linkers like PEG can adopt multiple conformations, which can be advantageous for ternary complex formation.[6] However, this flexibility can also expose the PROTAC to metabolic enzymes. The ether linkages within the PEG chain are known to be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to O-dealkylation and inactivation of the PROTAC.[7] Therefore, the length of the PEG chain can influence its metabolic fate.

Quantitative Data on PROTAC Performance by PEG Linker Length

While direct comparative stability data is limited, the impact of PEG linker length on the degradation efficiency of PROTACs is well-documented. Degradation efficiency is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize findings on how varying linker lengths, including those in the PEG4-PEG8 range, affect the degradation of different target proteins.

It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and what proves optimal for one system may not be for another.[1]

Table 1: Effect of Linker Length on Degradation of Estrogen Receptor α (ERα) [1]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
12~100>90
16~10>95
19~50>90
21~100>90

This study highlights that a 16-atom linker, which falls within the length range of a PEG4-PEG5 linker, was optimal for ERα degradation.

Table 2: Effect of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

Linker TypeLinker Length (atoms)Degradation Activity
Alkyl/Ether< 12No degradation
Alkyl/Ether12-29Submicromolar degradation

This research indicates a minimum linker length is required to initiate degradation, with a broad range of longer linkers showing activity.

Experimental Protocols for Assessing PROTAC Stability

To quantitatively assess the stability of PROTACs with different PEG linker lengths, several in vitro assays are essential.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC.

Materials:

  • Test PROTACs (with PEG4, PEG6, PEG8 linkers)

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., verapamil)

  • Negative control (compound with known low clearance, e.g., warfarin)

  • Acetonitrile (B52724) or methanol (B129727) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTACs and control compounds.

  • Incubation: Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test PROTAC to the microsome mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile with an internal standard).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression will give the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.

Plasma Stability Assay

This assay assesses the chemical and enzymatic stability of a PROTAC in plasma.

Objective: To determine the stability of a PROTAC in plasma from different species (e.g., human, mouse, rat).

Materials:

  • Test PROTACs

  • Freshly thawed plasma (e.g., human, mouse, rat)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for quenching

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTACs.

  • Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.

  • Quenching: Stop the reaction by adding a cold quenching solvent with an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration in the supernatant.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute time point.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with PEG4/6/8 linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Stability_Workflow cluster_synthesis Synthesis cluster_assay In Vitro Stability Assays cluster_analysis Data Analysis cluster_comparison Comparison PROTAC_PEG4 Synthesize PROTAC with PEG4 Linker Microsomal Microsomal Stability Assay PROTAC_PEG4->Microsomal Plasma Plasma Stability Assay PROTAC_PEG4->Plasma PROTAC_PEG6 Synthesize PROTAC with PEG6 Linker PROTAC_PEG6->Microsomal PROTAC_PEG6->Plasma PROTAC_PEG8 Synthesize PROTAC with PEG8 Linker PROTAC_PEG8->Microsomal PROTAC_PEG8->Plasma LCMS LC-MS/MS Quantification Microsomal->LCMS Plasma->LCMS HalfLife Calculate Half-life (t½) and % Remaining LCMS->HalfLife Compare Compare Stability Profiles of PEG4, PEG6, and PEG8 HalfLife->Compare

Caption: Experimental workflow for comparing PROTAC stability.

Conclusion

References

A Head-to-Head Battle: Tosyl Leaving Groups vs. Amine- and Thiol-Reactive Chemistries in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of tosyl-activated bioconjugation chemistries against popular alternatives like N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry.

In the intricate world of bioconjugation, the choice of chemical linkage is paramount to the success of creating effective diagnostic and therapeutic agents. The stability, specificity, and efficiency of the conjugation reaction directly impact the performance of the final bioconjugate. While a plethora of functional groups are available, this guide provides a detailed comparison of the tosyl leaving group—a powerful tool for activating surfaces and biomolecules—against other widely used functional groups: NHS esters, maleimides, and the bioorthogonal click chemistry handles.

Executive Summary

This guide delves into the performance characteristics of each bioconjugation chemistry, presenting a side-by-side comparison of their reaction mechanisms, target specificity, reaction kinetics, and the stability of the resulting covalent bond. Quantitative data from various studies have been summarized to provide a clear and objective overview for researchers to make informed decisions for their specific applications. Detailed experimental protocols for key conjugation methods are also provided to facilitate practical implementation.

At a Glance: Comparing Key Bioconjugation Chemistries

FeatureTosyl GroupNHS EsterMaleimide (B117702)Click Chemistry (CuAAC)
Target Functional Group(s) Primary amines (-NH₂), Sulfhydryls (-SH)Primary amines (-NH₂)Sulfhydryls (-SH)Azides (-N₃), Alkynes (-C≡CH)
Primary Bond Formed Secondary amine or ThioetherAmideThioether1,2,3-Triazole
Optimal pH Range 8.5 - 9.5 (amines)[1][2]7.2 - 8.5[3]6.5 - 7.54 - 11[1][4]
Reaction Speed Moderate to Slow (hours to overnight)[5]Fast (minutes to hours)[6]Very Fast (minutes)[7]Very Fast (minutes to an hour)[8][9]
Bond Stability Generally stableStable amide bond, but NHS ester is prone to hydrolysis[3][10]Thioether bond can be reversible (retro-Michael addition)[11]Highly stable triazole ring[12][13][14]
Specificity Reacts with both amines and thiolsPrimarily amines, but side reactions with Ser, Thr, Tyr can occur[3][10][15]Highly specific for thiols at neutral pHBioorthogonal - highly specific for azide (B81097)/alkyne partners
Biocompatibility Good for surface modification; in-solution use is less common.Widely used, but potential for side reactions.Generally good, but potential for off-target reactions with free thiols.Copper catalyst can be toxic to cells (for CuAAC); copper-free alternatives exist.

In-Depth Analysis of Bioconjugation Chemistries

The Tosyl Leaving Group: A Robust Choice for Surface Activation

The tosyl (p-toluenesulfonyl) group is an excellent leaving group in organic chemistry, a property that has been effectively harnessed in bioconjugation, primarily for the activation of surfaces such as magnetic beads and microplates.[4][16][17] Tosyl-activated surfaces readily react with nucleophilic groups on biomolecules, most notably primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (cysteine residues), to form stable secondary amine or thioether linkages.[2]

Reaction Mechanism and Specificity: The reaction proceeds via a nucleophilic substitution where the amine or thiol group attacks the carbon atom to which the tosyl group is attached, displacing the tosylate anion. While this dual reactivity can be advantageous for maximizing immobilization, it can be a drawback when site-specific conjugation is required. The reaction with amines is favored at a higher pH (8.5-9.5), where the amine is deprotonated and more nucleophilic.[1][2]

Stability and Limitations: The resulting secondary amine and thioether bonds are generally stable under physiological conditions. However, the tosyl-activated surfaces themselves can be susceptible to hydrolysis, especially at elevated pH, which can reduce conjugation efficiency over time. Quantitative data on the hydrolysis rate of tosyl-activated surfaces in physiological buffers is not extensively reported, but their stability is generally considered sufficient for typical bioconjugation protocols.[18] A potential side reaction during the preparation of tosylated intermediates is the substitution of the tosyl group by chloride ions, which can occur in certain solvents like DMF.[19]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse for Amine Conjugation

NHS esters are arguably the most common reagents for targeting primary amines in bioconjugation. They react with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins to form stable amide bonds.[3][20][21]

Reaction Mechanism and Specificity: The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[6] While highly selective for primary amines, NHS esters have been reported to undergo side reactions with other nucleophilic residues such as serine, threonine, and tyrosine, especially at higher pH or when accessible primary amines are scarce.[3][10][15]

Stability and Limitations: The formed amide bond is very stable. However, the NHS ester itself is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine coupling and is accelerated at higher pH.[3][10] This instability necessitates the use of freshly prepared reagents and careful control of reaction conditions.

Maleimides: The Go-To for Thiol-Specific Labeling

Maleimides are highly selective toward sulfhydryl groups, making them the reagent of choice for targeting cysteine residues in proteins. This specificity is particularly valuable for site-specific conjugation, as cysteine is a relatively rare amino acid.[22]

Reaction Mechanism and Specificity: The reaction is a Michael addition of the thiol group to the double bond of the maleimide ring, forming a stable thioether bond. At neutral pH (6.5-7.5), the reaction is highly specific for thiols. However, at pH values above 7.5, reactivity with amines can occur.[23]

Stability and Limitations: While the thioether bond is generally considered stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the exchange of the conjugated molecule and a loss of the desired bioconjugate.[11] Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened structure.[5]

Click Chemistry: The Bioorthogonal Revolution

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation by offering a highly specific and efficient reaction that is bioorthogonal, meaning it does not interfere with native biological functional groups.[8][9][24]

Reaction Mechanism and Specificity: CuAAC involves the reaction between an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring.[8][9] The reaction is extremely specific, as neither azides nor alkynes are naturally present in biological systems. This orthogonality allows for precise labeling in complex biological mixtures.

Stability and Limitations: The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[12][13][14] A major limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. This has led to the development of copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Covalent Coupling of an Antibody to Tosyl-Activated Magnetic Beads

This protocol describes a general procedure for the covalent immobilization of an antibody onto tosyl-activated magnetic beads.

Materials:

  • Tosyl-activated magnetic beads

  • Antibody to be coupled (in a buffer free of amines, e.g., PBS)

  • Coupling Buffer: 0.1 M sodium borate (B1201080) buffer, pH 9.5

  • Washing Buffer: PBS with 0.1% (w/v) BSA

  • Blocking Buffer: PBS with 0.5% (w/v) BSA

  • Storage Buffer: PBS with 0.02% (w/v) sodium azide

  • Magnetic separator

Procedure:

  • Bead Preparation: Resuspend the tosyl-activated magnetic beads in the vial. Transfer the desired amount of beads to a microcentrifuge tube.

  • Place the tube on a magnetic separator and allow the beads to collect at the side of the tube. Carefully remove and discard the supernatant.

  • Remove the tube from the magnet and wash the beads by resuspending them in the Coupling Buffer. Repeat the magnetic separation and supernatant removal. Perform a total of three washes.

  • Antibody Coupling: After the final wash, resuspend the beads in the Coupling Buffer to the desired concentration.

  • Add the antibody solution to the bead suspension. The recommended antibody concentration is typically 10-20 µg of antibody per mg of beads.[5]

  • Incubate the mixture at 37°C for 16-24 hours with gentle rotation to keep the beads suspended.

  • Blocking: After incubation, place the tube on the magnetic separator and discard the supernatant.

  • Wash the beads once with the Washing Buffer.

  • Resuspend the beads in the Blocking Buffer and incubate for 1 hour at room temperature with gentle rotation to block any remaining reactive sites.

  • Final Washes: Wash the beads three times with the Washing Buffer.

  • Storage: Resuspend the antibody-coupled beads in the Storage Buffer and store at 4°C.

Protocol 2: Labeling a Protein with an NHS Ester

This protocol provides a general method for labeling a protein with an amine-reactive NHS ester dye.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • NHS ester dye

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).

Visualizing Bioconjugation Workflows and Pathways

To further aid in the understanding of these bioconjugation processes, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified signaling pathway that can be studied using bioconjugates.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule Reaction_Mix Reaction Mixture (pH, Temp, Time) Biomolecule->Reaction_Mix Functional_Group Functional_Group Functional_Group->Reaction_Mix Purification Purification (SEC, Dialysis) Reaction_Mix->Purification Analysis Characterization (SDS-PAGE, MS, UV-Vis) Purification->Analysis Final_Conjugate Final_Conjugate Analysis->Final_Conjugate Verified Bioconjugate Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Bioconjugate Labeled Ligand (Bioconjugate) Bioconjugate->Receptor Binding Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

References

Characterization of ADCs Synthesized with Hydrophilic PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1][2][3] This guide provides a comparative analysis of ADCs synthesized using hydrophilic PEG linkers, with a specific focus on the anticipated characteristics of an ADC synthesized using a linker structurally analogous to t-Boc-N-amido-PEG6-Tos .

Disclaimer: Direct experimental data for ADCs synthesized using this compound is not currently available in the public domain, as it is primarily marketed as a PROTAC linker.[4][5] The following guide is based on published data for ADCs constructed with other hydrophilic, heterobifunctional PEG linkers and serves to provide an informed perspective on the expected performance of such a conjugate.

The Impact of Linker Hydrophilicity on ADC Characteristics

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to challenges such as aggregation, reduced solubility, and poor pharmacokinetic profiles.[6][7] The incorporation of a hydrophilic PEG linker, such as a PEG6 moiety, can mitigate these issues.[2][]

Physicochemical Properties

A key advantage of PEGylated linkers is the formation of a hydration shell around the ADC, which can enhance its solubility and prevent aggregation.[1] This is particularly crucial when dealing with high drug-to-antibody ratios (DARs).[2]

PropertyADC with Non-PEGylated LinkerADC with Hydrophilic PEG6 Linker (Anticipated)Reference(s)
Solubility Can be low, especially with hydrophobic payloadsImproved aqueous solubility[1][2]
Aggregation Higher tendency to aggregate, especially at high DARsReduced aggregation and increased stability[6][9]
Drug-to-Antibody Ratio (DAR) High DARs can be difficult to achieve due to aggregationEnables higher, more homogeneous DARs[2]
Stability Variable; can be prone to premature drug releaseGenerally high plasma stability[9][10]
In Vitro and In Vivo Performance

The enhanced physicochemical properties of PEGylated ADCs often translate to improved performance in both laboratory and living models. The hydrophilic nature of the PEG spacer can shield the ADC from nonspecific uptake and clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[1][11][12]

Performance MetricADC with Non-PEGylated LinkerADC with Hydrophilic PEG6 Linker (Anticipated)Reference(s)
In Vitro Cytotoxicity Potent, but may be affected by aggregationPotent and specific; some studies show a slight decrease in potency with longer PEG chains[11][12]
Pharmacokinetics (PK) Faster clearance, shorter half-lifeSlower clearance, longer half-life, increased mean residence time[1][12]
Biodistribution Higher potential for off-target accumulationImproved tumor targeting and accumulation[1]
In Vivo Efficacy Efficacious, but may be limited by poor PKEnhanced anti-tumor efficacy due to improved PK and tumor accumulation[11][12]
Toxicity Potential for off-target toxicity due to hydrophobicity and aggregationReduced off-target toxicity and wider therapeutic window[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs with hydrophilic PEG linkers.

Synthesis of an ADC with a this compound-like Linker

This hypothetical protocol outlines the steps for conjugating a cytotoxic payload to an antibody using a heterobifunctional linker containing a t-Boc-protected amine and a tosylate group. The tosyl group is a good leaving group for nucleophilic substitution, reacting with thiol groups on the antibody.[13][14][15] The t-Boc group can be deprotected to introduce another molecule if desired, or the payload can be attached to the other end of the linker prior to antibody conjugation.

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Ab Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Ab->Reduced_Ab Reduction (e.g., TCEP) Crude_ADC Crude ADC Reduced_Ab->Crude_ADC Conjugation Linker t-Boc-N-amido-PEG6-Payload Linker->Crude_ADC Payload Cytotoxic Payload Payload->Linker Boc_Linker This compound Boc_Linker->Linker Payload Attachment Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., TFF, HIC)

Caption: General workflow for synthesizing an ADC with a pre-formed linker-payload moiety.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds and generate free thiol groups.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column or tangential flow filtration (TFF).

  • Linker-Payload Preparation:

    • Synthesize the linker-payload conjugate by reacting the tosylate end of the this compound linker with a suitable functional group on the cytotoxic payload. This step is performed separately.

  • Conjugation Reaction:

    • Dissolve the linker-payload construct in a compatible solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload is typically used.

    • Incubate at room temperature for 1-4 hours. The reaction should be performed in a buffer with a pH around 7-8 to facilitate the reaction between the tosylate and thiol groups.

  • Purification:

    • Purify the ADC from unreacted linker-payload and unconjugated antibody using techniques such as TFF, size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).

Characterization of the ADC

Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Purified_ADC Purified ADC DAR DAR Determination (UV-Vis, HIC) Purified_ADC->DAR Aggregation Aggregation Analysis (SEC) Purified_ADC->Aggregation Purity Purity Assessment (SDS-PAGE, CE-SDS) Purified_ADC->Purity Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Purified_ADC->Cytotoxicity Binding Antigen Binding Assay (ELISA, SPR) Purified_ADC->Binding Stability Plasma Stability Assay Purified_ADC->Stability Efficacy Efficacy Study (Xenograft Model) Purified_ADC->Efficacy PK Pharmacokinetic Study Purified_ADC->PK Toxicity Toxicity Assessment Purified_ADC->Toxicity

Caption: A comprehensive workflow for the characterization of a purified ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. The DAR can be calculated from these values.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

  • Stability Assessment:

    • Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.

    • At various time points, analyze the samples by ELISA to measure the amount of intact ADC and by LC-MS to quantify the amount of released payload.

  • In Vitro Cytotoxicity Assay:

    • Culture target antigen-positive and -negative cancer cell lines.

    • Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.

  • In Vivo Efficacy Study:

    • Implant tumor cells into immunocompromised mice to establish xenograft models.

    • Once tumors reach a certain volume, administer the ADC, a control antibody, and a vehicle control to different groups of mice.

    • Monitor tumor growth and body weight over time.

    • Evaluate the anti-tumor efficacy by comparing tumor volumes between the treated and control groups.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC with a cleavable linker, which is a common strategy in ADC design.

Proposed ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Released Released Payload Lysosome->Payload_Released Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Released->DNA_Damage Target Engagement

Caption: Proposed pathway for ADC internalization, payload release, and cell killing.

Conclusion

The use of hydrophilic linkers, such as those based on PEG, represents a significant advancement in ADC technology.[1] While direct experimental data for ADCs synthesized with this compound is not yet available, the extensive body of research on similar PEGylated linkers provides a strong foundation for predicting their favorable characteristics. ADCs incorporating such linkers are anticipated to exhibit enhanced solubility, reduced aggregation, improved pharmacokinetic profiles, and consequently, a wider therapeutic window.[2][6][11] The experimental protocols and characterization workflows provided in this guide offer a comprehensive framework for researchers and drug developers to explore the potential of this and other novel hydrophilic linkers in the design of next-generation antibody-drug conjugates.

References

A Comparative Guide to In Vitro Plasma Stability of ADCs with Different PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) in plasma is a critical factor influencing its therapeutic index. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and reduced efficacy.[1][2] Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility and optimize pharmacokinetic properties.[3][4] This guide provides an objective comparison of the in vitro plasma stability of ADCs functionalized with different length PEG linkers, supported by experimental data, to inform rational ADC design.

Comparative Plasma Stability Data

The selection of PEG linker length can significantly impact the stability of an ADC in plasma. Longer PEG chains can shield the payload from enzymatic degradation or premature cleavage, leading to a more stable conjugate. The following table summarizes quantitative data from a comparative study on the plasma stability of ADCs with PEG4 and PEG8 linkers.

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[5]
ADC-PEG82412%[5]

This data indicates that the ADC with the longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period, with nearly half the payload loss compared to the ADC with the shorter PEG4 linker.[5]

Experimental Protocols

A generalized protocol for conducting an in vitro plasma stability assay for ADCs is provided below. This protocol is intended as a template and may require optimization based on the specific ADC and analytical methods employed.

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.

Materials:

  • Test ADCs (e.g., ADC-PEG4, ADC-PEG8)

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with orbital shaking

  • -80°C freezer

  • Analytical instrumentation (e.g., LC-MS system)

  • Reagents for sample preparation (e.g., immunoaffinity beads, reduction and alkylation reagents, proteomics-grade trypsin)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma.

    • Prepare a control sample by diluting the ADCs in PBS to the same final concentration.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).

    • Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store at -80°C until analysis to prevent further degradation.

  • Sample Analysis (LC-MS for DAR Measurement):

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.

    • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.

    • LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[2][6] The loss of payload over time is observed as a decrease in the average DAR.

    • Data Analysis: Plot the average DAR against time for each ADC construct and in each matrix (plasma and PBS). Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR. The rate of DAR reduction is a measure of the ADC's plasma stability.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the in vitro plasma stability assessment of ADCs.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Thaw Plasma & ADC prep2 Dilute ADC in Plasma & PBS (Control) prep1->prep2 inc Incubate at 37°C prep2->inc sample Collect Aliquots at T=0, 6, 24, 48, 96, 144h inc->sample freeze Snap-freeze & Store at -80°C sample->freeze analysis1 Immunoaffinity Capture of ADC freeze->analysis1 analysis2 LC-MS Analysis analysis1->analysis2 analysis3 Calculate Average DAR analysis2->analysis3

Caption: Experimental workflow for the in vitro plasma stability assay.

logical_relationship linker PEG Linker Length stability ADC Plasma Stability linker->stability influences payload Premature Payload Release stability->payload inversely correlated with toxicity Off-Target Toxicity payload->toxicity leads to efficacy Therapeutic Efficacy payload->efficacy reduces

Caption: Relationship between PEG linker length and ADC therapeutic outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of t-Boc-N-amido-PEG6-Tos: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound's Properties for Safe Disposal

t-Boc-N-amido-PEG6-Tos is a PROTAC linker used in chemical synthesis.[1][2] Its proper disposal procedure is informed by the characteristics of its three main components:

  • t-Boc Group: The tert-butyloxycarbonyl group is a common protecting group for amines in organic synthesis.[3] It is known to be labile under acidic conditions, meaning it can be removed with strong acids.[3][4]

  • PEG Spacer: The polyethylene (B3416737) glycol component is generally considered non-hazardous and biodegradable.[5] This hydrophilic spacer enhances solubility in aqueous media.[6]

  • Tosyl Group: The tosyl group makes the compound a tosylate. Tosylated compounds can be thermally unstable, and their disposal requires careful consideration to avoid potential hazards.[7]

Given the presence of the tosyl group and the overall organic nature of the molecule, this compound should be treated as a chemical waste product and disposed of through a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, it is crucial to wear appropriate PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, contaminated gloves) in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for non-halogenated organic waste. It is critical not to mix this with other waste streams, especially halogenated ones.[8]

3. Container Labeling:

The hazardous waste container must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity and concentration of the waste

  • The date of accumulation

The container must remain securely closed when not in use.

4. Spill Management:

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.

5. Final Disposal:

Under no circumstances should this compound be disposed of down the drain. Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]

Quantitative Data Summary

For clarity and easy reference, the key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical FormulaC24H41NO10S[1]
Molecular Weight535.65 g/mol [1]
Physical StateSolid (presumed)[8]
Storage Temperature0 - 4 °C (short term), -20 °C (long term)[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_decision Is the waste solid or liquid? ppe->waste_decision spill Spill Occurs ppe->spill solid_waste Collect in Labeled Solid Hazardous Waste Container waste_decision->solid_waste Solid liquid_waste Collect in Labeled Non-Halogenated Liquid Waste Container waste_decision->liquid_waste Liquid storage Store Waste Container Securely solid_waste->storage liquid_waste->storage spill_management Follow Spill Management Protocol spill->spill_management spill_management->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling t-Boc-N-amido-PEG6-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling t-Boc-N-amido-PEG6-Tos. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][2][3]
Eye and Face Protection Safety glasses or gogglesShould meet ANSI Z.87.1 standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1][4]
Body Protection Laboratory coatA long-sleeved, buttoned lab coat made of a non-flammable material like Nomex® with cotton clothing underneath is recommended.[1] Disposable gowns are also a suitable alternative.[2]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[1]
Respiratory Protection Fume hoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

II. Operational Plan: Handling and Storage

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound is shipped under ambient temperature as a non-hazardous chemical.[5]

  • For short-term storage (days to weeks), keep the compound in a dry, dark place at 0 - 4°C.[5]

  • For long-term storage (months to years), store at -20°C.[5][6]

B. Preparation of Solutions:

  • Preparation: Before opening the container, allow it to come to room temperature to prevent condensation, as the compound may be hygroscopic.[7]

  • Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure.

  • Dissolving: The compound is soluble in solvents such as water, DMSO, DMF, and DCM.[6] Add the solvent slowly to the solid.

C. Experimental Workflow:

The following diagram outlines the standard workflow for handling this compound from reception to use in an experiment.

G cluster_receipt Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimental Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store at appropriate temperature (0-4°C short-term, -20°C long-term) inspect->store equilibrate Equilibrate to Room Temp. store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction waste Collect Waste reaction->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for handling this compound.

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Collection: All waste materials containing this compound, including empty containers, used gloves, and contaminated lab supplies, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solvent Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and labeled hazardous waste container.

  • Disposal Procedure: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.